1H-imidazole-2-carbaldehyde zinc
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4N2OZn |
|---|---|
Molecular Weight |
161.5 g/mol |
IUPAC Name |
1H-imidazole-2-carbaldehyde;zinc |
InChI |
InChI=1S/C4H4N2O.Zn/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6); |
InChI Key |
YAGCJGCCZIARMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C=O.[Zn] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Coordination Chemistry of Zinc with 1H-Imidazole-2-carbaldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of zinc with 1H-imidazole-2-carbaldehyde and its derivatives. Due to the limited availability of extensive research on the unmodified 1H-imidazole-2-carbaldehyde ligand, this guide also incorporates data from closely related zinc-imidazole complexes to provide a broader understanding of the synthesis, structure, and properties of this class of compounds. This information is valuable for researchers in medicinal chemistry, materials science, and catalysis.
Core Concepts in Zinc-Imidazole Coordination Chemistry
Zinc, a d¹⁰ metal ion, is a crucial element in numerous biological systems, often found in the active sites of metalloenzymes where it acts as a Lewis acid.[1] The imidazole moiety, a key functional group in the amino acid histidine, is a common coordination partner for zinc in these biological systems. The coordination of zinc with imidazole-based ligands is of significant interest for the development of synthetic models of metalloenzymes, therapeutic agents, and novel materials.[2][3]
The 1H-imidazole-2-carbaldehyde ligand offers multiple coordination sites: the imidazole ring nitrogen (N1 or N3) and the carbaldehyde oxygen. This ambidentate nature allows for the formation of a variety of coordination complexes with different stoichiometries and geometries.
Synthesis of Zinc-1H-Imidazole-2-carbaldehyde Complexes
The synthesis of zinc complexes with 1H-imidazole-2-carbaldehyde and its derivatives typically involves the reaction of a zinc(II) salt (e.g., zinc chloride, zinc acetate) with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can influence the final product's structure and composition.[4][5] For Schiff base derivatives, the imidazole-2-carbaldehyde is first condensed with a primary amine to form the Schiff base ligand, which is then reacted with the zinc salt.[6]
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of zinc(II) complexes with 1H-imidazole-2-carbaldehyde or its Schiff base derivatives, based on common laboratory practices for similar compounds.[5][6]
Materials:
-
1H-imidazole-2-carbaldehyde (or its Schiff base derivative)
-
Zinc(II) chloride (or other suitable zinc salt)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the 1H-imidazole-2-carbaldehyde ligand (or its Schiff base derivative) in methanol or ethanol in a round-bottom flask.
-
In a separate vessel, dissolve an equimolar amount of zinc(II) chloride in the same solvent.
-
Slowly add the zinc(II) chloride solution to the ligand solution with constant stirring.
-
If required, a few drops of triethylamine can be added to facilitate deprotonation of the ligand.
-
The reaction mixture is then refluxed for several hours.
-
Upon cooling, the resulting precipitate is collected by filtration, washed with cold solvent, and dried in a desiccator.
Structural and Spectroscopic Characterization
The coordination complexes of zinc with imidazole-based ligands are typically characterized by a suite of analytical techniques to determine their structure, composition, and properties.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Zinc(II), with its d¹⁰ electron configuration, does not have a ligand field stabilization energy preference and can adopt various coordination geometries, with tetrahedral and octahedral being the most common.[2][4]
Table 1: Selected Crystallographic Data for a Representative Zinc-Imidazole Complex
| Parameter | Value |
| Complex | [Zn(C9H4NO4S)(C3H4N2)2][7] |
| Coordination Geometry | Distorted Tetrahedral[7] |
| Zn-N(imidazole) Bond Length (Å) | 2.029(2) - 2.030(2)[7] |
| Zn-N(Schiff base) Bond Length (Å) | 2.004(2)[7] |
| Zn-O(Schiff base) Bond Length (Å) | 1.968(2)[7] |
| N-Zn-N Angle (°) | 104.43(9)[7] |
Note: Data is for a related zinc complex containing imidazole and a Schiff base ligand to provide representative values.
Spectroscopic Techniques
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the ligand to the zinc ion. A shift in the stretching frequency of the C=N and C=O groups in the ligand upon complexation indicates their involvement in coordination.[6] The N-H stretching vibration of the imidazole ring may also show changes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring and the carbaldehyde group upon coordination to the diamagnetic zinc(II) ion provide insights into the binding mode.[4]
Table 2: Spectroscopic Data for a Zinc Complex with a Schiff Base of Imidazole-2-carboxaldehyde
| Spectroscopic Technique | Ligand (Schiff Base) | Zinc(II) Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(C=N) (azomethine) | 1618[6] | 1609-1612[6] | Shift to lower frequency indicates coordination of the azomethine nitrogen.[6] |
| ν(C=O) (ester) | 1640[6] | ~1615[6] | Shift to lower frequency suggests coordination of the carbonyl oxygen.[6] |
| ¹H NMR (δ ppm) | |||
| -CH=N- (azomethine) | 8.4[6] | - | Shift upon complexation indicates coordination. |
Note: Data is for a Schiff base derivative of imidazole-2-carboxaldehyde.
Potential Applications
Zinc complexes with imidazole-based ligands are being explored for a variety of applications, reflecting the diverse roles of zinc in biological and chemical systems.
-
Biomimetic Catalysis: These complexes can serve as models for the active sites of zinc-containing enzymes, aiding in the understanding of their catalytic mechanisms.[8]
-
Medicinal Chemistry: Imidazole derivatives and their metal complexes have shown potential as anticancer and antimicrobial agents.[6][9] The coordination of zinc can enhance the biological activity of the organic ligand.
-
Materials Science: The ability of these complexes to form coordination polymers and metal-organic frameworks (MOFs) makes them interesting candidates for applications in gas storage, separation, and sensing.[10]
Visualizing Coordination and Synthesis
Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of zinc-1H-imidazole-2-carbaldehyde complexes.
Caption: A generalized workflow for the synthesis and characterization of zinc-1H-imidazole-2-carbaldehyde complexes.
Plausible Coordination Modes
The 1H-imidazole-2-carbaldehyde ligand can coordinate to the zinc center in several ways. The following diagram illustrates two plausible coordination modes.
Caption: Plausible monodentate and bidentate coordination modes of 1H-imidazole-2-carbaldehyde to a zinc(II) center.
References
- 1. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses, structures and luminescent properties of zinc(ii) and cadmium(ii) coordination complexes based on new bis(imidazolyl)ether and different carboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Thermal Stability of 1H-Imidazole-2-Carbaldehyde Zinc Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability analysis of zinc(II) complexes incorporating 1H-imidazole-2-carbaldehyde and its derivatives. The information presented herein is curated from scientific literature to aid researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the thermal properties of this important class of compounds.
Introduction
Zinc is an essential trace element in human physiology, playing a crucial role in a myriad of biological processes through its presence in metalloenzymes. Imidazole and its derivatives are significant heterocyclic compounds that are integral to the structure of many biologically active molecules, including the amino acid histidine. The coordination of zinc ions with imidazole-based ligands has been a subject of intense research due to the potential therapeutic applications of the resulting complexes, which span antimicrobial, anticancer, and anti-inflammatory activities.
The aldehyde functionality at the 2-position of the 1H-imidazole ring offers a versatile handle for the synthesis of more complex ligands, such as Schiff bases, which can then be used to form stable zinc(II) complexes. The thermal stability of these complexes is a critical parameter, influencing their storage, formulation, and potential application in various fields, including as catalysts or therapeutic agents. This guide details the experimental protocols for the synthesis and thermal analysis of these complexes, presents available quantitative thermal decomposition data, and illustrates the key processes involved.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of 1H-imidazole-2-carbaldehyde-derived zinc complexes and the subsequent thermal analysis.
Synthesis of Schiff Base Ligand and Zinc(II) Complex
A common route to the formation of stable zinc complexes is through the synthesis of a Schiff base ligand, which is then coordinated with a zinc salt. The following protocol is adapted from the synthesis of a Schiff base derived from 1H-imidazole-2-carbaldehyde and L-phenylalanine.[1]
Materials:
-
1H-imidazole-2-carbaldehyde
-
L-phenylalanine
-
Potassium hydroxide (KOH)
-
Methanol
-
Diethyl ether
-
Zinc(II) chloride (ZnCl₂)
-
Anhydrous calcium chloride (CaCl₂)
Procedure for Ligand Synthesis:
-
Dissolve L-phenylalanine (2 mmol) and KOH (2 mmol) in 25 mL of methanol and stir the mixture for approximately 1 hour.
-
Slowly add a solution of 1H-imidazole-2-carbaldehyde (2 mmol) in 25 mL of absolute methanol to the stirring mixture.
-
Continue stirring at an optimal temperature of 60°C until the volume of the mixture is reduced by half.
-
Add diethyl ether to the concentrated solution to precipitate the Schiff base ligand.
-
Wash the resulting yellow precipitate several times with diethyl ether.
-
Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.
Procedure for Zinc(II) Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 25 mL of methanol.
-
Add a solution of ZnCl₂ (2 mmol) in 20 mL of aqueous methanol dropwise to the ligand solution with continuous magnetic stirring.
-
Continue stirring the mixture for approximately 2 hours.
-
Filter the resulting precipitate.
-
Wash the precipitate with ethanol and then diethyl ether.
-
Dry the final zinc(II) complex in a vacuum over anhydrous CaCl₂.[1]
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for evaluating the thermal stability of chemical compounds.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition patterns, thermal stability, and composition of the material.
-
Typical Protocol: A small sample of the zinc complex (typically 5-10 mg) is placed in a TGA crucible. The sample is then heated at a constant rate, for example, 10°C per minute, under a controlled atmosphere, such as nitrogen or air, to a final temperature, for instance, 800°C. The mass of the sample is continuously monitored and recorded.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions.
-
Typical Protocol: A small amount of the sample is sealed in an aluminum pan. The sample and a reference pan (usually empty) are placed in the DSC cell. They are then heated or cooled at a controlled rate, and the difference in heat flow is measured.
Thermal Stability Data
Quantitative thermal analysis data for zinc(II) complexes of Schiff bases derived directly from 1H-imidazole-2-carbaldehyde is limited in the readily available literature. However, comprehensive data exists for closely related zinc(II)-imidazole complexes, which can provide valuable insights into the expected thermal behavior.
The following tables summarize the thermal decomposition data for zinc(II) formate and propionate complexes with imidazole. This data is presented as an illustrative example of the kind of multi-stage decomposition that can be expected.
Table 1: Thermal Decomposition Data for Zn(L₁)₂(Im)·H₂O (Zinc Formate Imidazole Complex) [2]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Found %) | Mass Loss (Calculated %) | Proposed Lost Moiety |
| 1 | 50 - 270 | 6.0 | 6.70 | Dehydration and Imidazole decomposition |
| 2 | 270 - 620 | 30.0 | 30.65 | Thermodestruction of formate ions |
| Final Product | > 620 | - | - | ZnO |
Table 2: Thermal Decomposition Data for Zn(L₂)₂(Im)·H₂O (Zinc Propionate Imidazole Complex) [2]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Found %) | Mass Loss (Calculated %) | Proposed Lost Moiety |
| 1 | 80 - 130 | 7.0 | 6.05 | Dehydration |
| 2 | 130 - 320 | 23.0 | 22.88 | Release of imidazole molecule |
| 3 | 320 - 610 | 43.5 | 43.73 | Thermodestruction of propionate anions |
| Final Product | > 610 | - | - | ZnO |
For a Schiff base complex derived from 1H-imidazole-2-carbaldehyde and L-phenylalanine, TGA data indicated the presence of coordinated water molecules, which would be lost in an initial decomposition step.[1][3]
Discussion of Thermal Decomposition
The thermal decomposition of zinc-imidazole complexes typically occurs in multiple steps. For hydrated complexes, the initial mass loss observed at lower temperatures (generally below 150°C) corresponds to the removal of water molecules.
The subsequent decomposition stages involve the breakdown of the organic ligand. The imidazole moiety itself is relatively stable, with its removal often occurring at temperatures above 200°C. The final decomposition step at higher temperatures leads to the formation of a stable metal oxide residue, which in the case of zinc complexes is zinc oxide (ZnO). The specific temperature ranges and the nature of the decomposition products can be influenced by the other ligands present in the coordination sphere and the experimental conditions, such as the heating rate and the atmosphere.
Conclusion
The thermal stability of 1H-imidazole-2-carbaldehyde zinc complexes is a crucial aspect that dictates their potential applications. While specific quantitative data for the parent complex is not extensively reported, analysis of related Schiff base and imidazole complexes provides a robust framework for understanding their thermal behavior. The synthesis of these complexes is straightforward, and their thermal decomposition typically proceeds through a multi-stage process involving dehydration, loss of the imidazole moiety, and finally, the formation of zinc oxide at elevated temperatures. This guide provides researchers and drug development professionals with the foundational knowledge of the experimental protocols and expected thermal characteristics of this promising class of zinc complexes. Further detailed thermal analysis of specific this compound complexes is warranted to fully elucidate their thermal decomposition pathways and kinetics.
References
Unveiling the Magnetic Landscape of Mononuclear 1H-Imidazole-2-Carbaldehyde Zinc Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the magnetic properties of mononuclear 1H-imidazole-2-carbaldehyde zinc complexes. Drawing upon fundamental principles of coordination chemistry and magnetic susceptibility measurements, this document elucidates the diamagnetic nature of these compounds, offering a theoretical framework, detailed experimental protocols, and a clear presentation of expected quantitative data. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of zinc-based coordination compounds.
Theoretical Framework: The Diamagnetic Nature of Mononuclear Zinc(II) Complexes
The magnetic properties of transition metal complexes are intrinsically linked to the electron configuration of the central metal ion. In the case of mononuclear this compound complexes, the zinc atom exists in the +2 oxidation state (Zn(II)). The electronic configuration of a neutral zinc atom is [Ar] 3d¹⁰ 4s². Upon ionization to form the Zn(II) ion, the two 4s electrons are lost, resulting in an electron configuration of [Ar] 3d¹⁰.
This d¹⁰ configuration is characterized by a completely filled d subshell, where all ten electrons are paired within the five d-orbitals. According to Hund's rule and the principles of magnetism in coordination compounds, the presence of unpaired electrons is a prerequisite for paramagnetism. Since Zn(II) possesses no unpaired electrons, its complexes are inherently diamagnetic .[1][2]
Diamagnetic materials, when placed in an external magnetic field, induce a weak magnetic field in the opposite direction, leading to a slight repulsion.[3][4] This phenomenon arises from the orbital motion of the paired electrons.[4] Consequently, mononuclear this compound complexes are expected to exhibit a magnetic moment of 0 Bohr magnetons (μB) and a small, negative magnetic susceptibility.[5][6] This diamagnetism is a key characteristic that can be experimentally verified and is crucial for a complete understanding of the physicochemical properties of these compounds.
Quantitative Data Presentation
The defining magnetic characteristic of mononuclear this compound complexes is their diamagnetism. The expected quantitative data reflecting this property are summarized in the table below.
| Magnetic Property | Expected Value | Significance |
| Number of Unpaired Electrons (n) | 0 | Indicates a completely filled d-orbital (d¹⁰ configuration) for the Zn(II) center. |
| Spin-Only Magnetic Moment (μ_so) | 0 B.M. | A direct consequence of the absence of unpaired electrons, confirming the diamagnetic nature. |
| Molar Magnetic Susceptibility (χ_M) | Small, negative value | Characteristic of diamagnetic materials, signifying repulsion from an external magnetic field. |
Experimental Protocols
The determination of the magnetic properties of a coordination complex involves the synthesis of the compound followed by magnetic susceptibility measurements.
Synthesis of a Representative Mononuclear this compound Complex
A general synthesis for a mononuclear zinc(II) complex involving an imidazole-based ligand is as follows. This protocol is based on established methods for the synthesis of similar zinc(II) complexes.[7][8]
Materials:
-
Zinc(II) salt (e.g., Zinc(II) chloride, Zinc(II) acetate)
-
1H-imidazole-2-carbaldehyde
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of the zinc(II) salt in 20 mL of methanol with stirring.
-
In a separate flask, dissolve 2 mmol of 1H-imidazole-2-carbaldehyde in 20 mL of methanol.
-
Slowly add the ligand solution to the zinc(II) salt solution dropwise while stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, slow evaporation of the solvent may be required to induce crystallization.
-
Wash the collected solid product with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Magnetic Susceptibility Measurement
The magnetic susceptibility of the synthesized complex can be determined using various techniques. The Gouy method is a classic and straightforward approach.[9][10]
Instrumentation:
-
Gouy Balance (or Evans Balance)
-
Sample tube of a known length and weight
-
Analytical balance
Procedure:
-
Sample Preparation: Finely grind the synthesized zinc complex into a homogenous powder. Carefully pack the powder into the sample tube to a known height, ensuring uniform density.
-
Measurement in the Absence of a Magnetic Field: Weigh the packed sample tube accurately using an analytical balance. This is the weight in the absence of a magnetic field (W_a).
-
Measurement in the Presence of a Magnetic Field: Suspend the sample tube from the Gouy balance between the poles of a powerful electromagnet. Turn on the electromagnet to a calibrated and stable field strength. Record the apparent weight of the sample in the presence of the magnetic field (W_p).
-
Data Analysis: For a diamagnetic substance, W_p will be slightly less than W_a due to the repulsive force. The change in weight (ΔW = W_p - W_a) is used to calculate the gram magnetic susceptibility (χ_g) and subsequently the molar magnetic susceptibility (χ_M). The molar susceptibility is then corrected for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the corrected molar magnetic susceptibility, which for a diamagnetic compound will be close to zero or slightly negative.
Visualizing the Workflow
The logical flow from synthesis to the determination of magnetic properties can be visualized as follows:
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Diamagnetism - Wikipedia [en.wikipedia.org]
- 5. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]
- 6. Diamagnetic Zn(II) and Hg(II) Complexes with Fluconazole: Synthesis, Spectral Characterization and Biological Investigation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Syntheses, structures and properties of two new isostructural zinc(II) complexes based on 1-[(benzotriazol-1-yl)methyl]-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
Computational Analysis of 1H-imidazole-2-carbaldehyde Zinc Complexes: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of zinc(II) complexes incorporating 1H-imidazole-2-carbaldehyde. While direct computational studies on this specific ligand-metal combination are not extensively represented in the current body of literature, this document extrapolates from established computational analyses of structurally similar zinc-imidazole complexes to propose a robust theoretical framework. The guide is intended to serve as a foundational resource for researchers initiating computational investigations into the structural, electronic, and spectroscopic properties of these and related compounds, which hold potential in medicinal chemistry and materials science. We present detailed protocols for Density Functional Theory (DFT) calculations, illustrative tables of expected quantitative data based on analogous systems, and logical diagrams to visualize computational workflows and molecular interactions.
Introduction: The Significance of Zinc-Imidazole Complexes
Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and proteins. The imidazole side chain of histidine is one of the most common coordinating residues for zinc ions in metalloproteins. Consequently, synthetic zinc-imidazole complexes are of significant interest as models for enzyme active sites and as potential therapeutic agents. The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as in 1H-imidazole-2-carbaldehyde, offers an additional site for functionalization or interaction, making its zinc complexes particularly compelling for rational drug design and the development of novel materials.
Computational chemistry provides a powerful lens through which to examine these complexes at an atomic level of detail. Theoretical studies can elucidate geometric structures, predict spectroscopic properties, and quantify the electronic interactions governing the stability and reactivity of these molecules. This guide outlines a systematic computational approach for the in-depth analysis of 1H-imidazole-2-carbaldehyde zinc structures.
Proposed Model System for Computational Analysis
Given the common tetrahedral coordination geometry of zinc(II) with N-donor ligands, a plausible and representative model for computational study is the neutral complex, bis(1H-imidazole-2-carbaldehyde)dichlorozinc(II) , denoted as [Zn(Im-2-CHO)₂Cl₂] . In this model, two 1H-imidazole-2-carbaldehyde ligands coordinate to the zinc center through the pyridine-type nitrogen of the imidazole ring. Two chloride ions complete the tetrahedral coordination sphere. This model serves as the basis for the protocols and data presented herein.
Computational Protocols
The following section details a recommended computational methodology for the theoretical investigation of [Zn(Im-2-CHO)₂Cl₂] and similar structures. These protocols are synthesized from successful computational studies on related zinc-imidazole complexes.
Geometry Optimization and Frequency Calculations
A crucial first step in any computational analysis is to determine the stable three-dimensional structure of the complex.
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.
-
Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost in studying transition metal complexes.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and commonly used functional for systems of this nature. Alternatively, functionals from the M06 suite (e.g., M06-2X) can provide improved results, particularly for systems where non-covalent interactions are significant.
-
Basis Set: For the C, H, N, O, and Cl atoms, a Pople-style basis set such as 6-311+G(d,p) is appropriate. For the zinc atom, a basis set designed for transition metals, often used in conjunction with a pseudopotential, is necessary. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set is a standard and effective choice.
-
Procedure:
-
An initial guess for the structure of [Zn(Im-2-CHO)₂Cl₂] is created.
-
A geometry optimization calculation is performed to find the minimum energy conformation of the complex.
-
Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide predicted vibrational spectra (e.g., IR and Raman).
-
Electronic Structure Analysis
Understanding the electronic properties of the complex is key to predicting its reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. These energies are obtained from the optimized geometry calculation.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and the nature of the bonding within the complex. This analysis can quantify the charge on the zinc ion and the ligand atoms, and describe the donor-acceptor interactions between the ligands and the metal center.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds, including the Zn-N coordination bonds, based on the topology of the electron density.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties that can be compared with experimental data.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complex. This allows for the assignment of electronic transitions observed experimentally.
-
NMR Spectra: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). This can aid in the interpretation of experimental NMR spectra.
Visualization of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate key logical and structural aspects of the computational study of this compound complexes.
Caption: A typical DFT workflow for the computational study of a zinc-imidazole complex.
Caption: Key interactions within the postulated [Zn(Im-2-CHO)₂Cl₂] complex for computational analysis.
Quantitative Data Presentation (Illustrative)
The following tables present hypothetical yet representative quantitative data for the [Zn(Im-2-CHO)₂Cl₂] model system, as would be obtained from the computational protocols described above. This data is extrapolated from published studies on similar zinc-imidazole complexes and serves as an example of the expected results.
Table 1: Predicted Geometric Parameters for [Zn(Im-2-CHO)₂Cl₂]
| Parameter | Value (Å or °) | Description |
| Zn-N Bond Length | 2.05 Å | Distance between Zinc and Imidazole Nitrogen |
| Zn-Cl Bond Length | 2.25 Å | Distance between Zinc and Chlorine |
| N-Zn-N Angle | 112.0° | Angle between the two coordinating Nitrogens |
| Cl-Zn-Cl Angle | 110.0° | Angle between the two Chlorine atoms |
| N-Zn-Cl Angle | 108.5° | Representative angle for N-Zn-Cl |
Table 2: Predicted Vibrational Frequencies of Interest
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) of Carbaldehyde | 1685 cm⁻¹ | Stretching vibration of the aldehyde carbonyl group |
| ν(C=N) of Imidazole Ring | 1590 cm⁻¹ | Stretching vibration of the imidazole C=N bond |
| ν(Zn-N) | 450 cm⁻¹ | Stretching vibration of the Zinc-Nitrogen bond |
Table 3: Predicted Electronic Properties
| Property | Value (eV) | Significance |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |
Table 4: NBO Analysis - Atomic Charges
| Atom | Charge (e) | Description |
| Zn | +1.50 | Partial positive charge on the zinc center |
| N (coordinating) | -0.65 | Partial negative charge on the coordinating nitrogen |
| Cl | -0.70 | Partial negative charge on the chlorine atoms |
| O (carbonyl) | -0.55 | Partial negative charge on the carbonyl oxygen |
Conclusion
This technical guide provides a foundational framework for conducting computational studies on this compound complexes. By leveraging established methodologies from related systems, researchers can confidently approach the theoretical investigation of these promising compounds. The detailed protocols, illustrative data, and logical diagrams presented here are intended to streamline the research process, from initial structural modeling to the in-depth analysis of electronic and spectroscopic properties. Such computational insights are invaluable for understanding the fundamental chemistry of these complexes and for guiding the design of new molecules with tailored functions in drug development and materials science.
An In-depth Technical Guide on the Solubility of 1H-imidazole-2-carbaldehyde Zinc Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 1H-imidazole-2-carbaldehyde and its zinc complexes in common organic solvents. Due to the limited availability of specific quantitative data for the zinc salt of 1H-imidazole-2-carbaldehyde, this document focuses on the solubility of the parent ligand and related zinc-imidazole complexes, alongside a detailed experimental protocol for determining the solubility of such metal-organic compounds.
Introduction
1H-imidazole-2-carbaldehyde is a versatile building block in medicinal chemistry and materials science. Its coordination with metal ions, such as zinc(II), can lead to novel complexes with interesting biological activities and material properties. Understanding the solubility of these zinc complexes is a critical first step in their application, particularly in drug development, where formulation and delivery are paramount. 1H-imidazole-2-carbaldehyde itself is noted as a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor, suggesting its potential in the management of type-2 diabetes[1]. The formation of zinc complexes can further modulate such biological activities.
Solubility Data
Table 1: Qualitative Solubility of 1H-imidazole-2-carbaldehyde and Related Zinc(II) Complexes in Common Organic Solvents
| Compound/Complex | Solvent | Solubility | Notes |
| 1H-imidazole-2-carbaldehyde | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Water | Soluble | [2] | |
| Methanol | Soluble | [3] | |
| Zinc(II) Mixed Ligand Complexes with Sulfamethoxazole-Urea | Benzene | Slightly Soluble | [4] |
| Hexane | Slightly Soluble | [4] | |
| Toluene | Slightly Soluble | [4] | |
| Water | Insoluble | [4] | |
| Chloroform | Insoluble | [4] | |
| Carbon Tetrachloride | Insoluble | [4] | |
| Butanol | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Acetone | Soluble | [4] | |
| Propan-2-ol | Soluble | [4] | |
| [ZnCl₂(imidazole)₂] | Methanol | Soluble for recrystallization | [5] |
| [ZnCl₂(2-methylimidazole)₂] | Methanol | Soluble for synthesis | [5] |
Note: The solubility of metal-organic compounds is highly dependent on the nature of the ligands and the counter-ions present in the complex.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a metal-organic complex, such as a 1H-imidazole-2-carbaldehyde zinc salt, in an organic solvent. This protocol can be adapted for both qualitative and quantitative measurements.
Objective: To determine the solubility of a zinc-imidazole complex in a selection of common organic solvents.
Materials:
-
The zinc-imidazole complex of interest
-
A range of anhydrous organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, toluene, hexane)
-
Small vials or test tubes with closures
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (UV-Vis or other appropriate spectroscopic instrument) or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the zinc-imidazole complex to a known volume of the desired organic solvent in a vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification of the Dissolved Complex:
-
Gravimetric Method (for less soluble compounds):
-
Transfer the known volume of the supernatant to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue. The difference in weight will give the mass of the dissolved complex.
-
-
Spectroscopic Method (UV-Vis):
-
If the complex has a characteristic UV-Vis absorption spectrum, a calibration curve can be prepared using standard solutions of the complex of known concentrations in the same solvent.
-
Dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax).
-
Calculate the concentration of the complex in the saturated solution using the calibration curve and the dilution factor.
-
-
Atomic Absorption Spectroscopy (AAS):
-
AAS can be used to determine the concentration of zinc in the saturated solution.
-
Prepare standard solutions of a known zinc salt in the same solvent to create a calibration curve.
-
Dilute the saturated supernatant appropriately and measure the zinc concentration using AAS.
-
From the zinc concentration, the concentration of the zinc-imidazole complex can be calculated based on its molecular formula.
-
-
-
Data Presentation:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a metal-organic complex.
Logical Relationship in Solubility Testing
Caption: Factors influencing and impacted by the solubility of the zinc complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 1H-Imidazole-2-Carbaldehyde Zinc Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of zinc(II) complexes derived from 1H-imidazole-2-carbaldehyde, with a particular focus on their Schiff base derivatives. The unique structural features of the imidazole moiety, combined with the versatile coordination chemistry of zinc, make these compounds promising candidates for the development of novel therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes potential mechanisms of action to facilitate further research and development in this area.
Synthesis of 1H-Imidazole-2-Carbaldehyde Zinc Derivatives
The synthesis of zinc derivatives of 1H-imidazole-2-carbaldehyde typically proceeds through the formation of a Schiff base ligand, followed by complexation with a zinc(II) salt. The Schiff base is formed by the condensation reaction of 1H-imidazole-2-carbaldehyde with a primary amine.
General Experimental Protocol for Ligand Synthesis
A common method for synthesizing a Schiff base ligand from 1H-imidazole-2-carbaldehyde involves the following steps:
-
Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1 mmol) in a suitable solvent, such as methanol.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., an amino acid like L-phenylalanine or an aminothiophene derivative) dissolved in the same solvent.[1]
-
Reaction: Stir the mixture at room temperature or under reflux for a period of 2-3 hours.[1]
-
Isolation: Reduce the volume of the solvent and cool the solution to induce crystallization of the Schiff base ligand.
-
Purification: Wash the resulting solid with a non-polar solvent like ether and recrystallize from a suitable solvent such as ethanol to obtain the pure ligand.[1]
General Experimental Protocol for Zinc Complex Synthesis
The synthesized Schiff base ligand is then used to form the zinc(II) complex:
-
Ligand Solution: Dissolve the Schiff base ligand (1 mmol) in methanol.[1]
-
Addition of Zinc Salt: Add a solution of zinc(II) chloride (ZnCl2) or another suitable zinc salt (1 mmol) in methanol dropwise to the ligand solution with constant stirring.[1]
-
Complexation: Reflux the resulting mixture for 2-4 hours to ensure complete complex formation.[1]
-
Isolation and Purification: The solid zinc complex that precipitates out of the solution is filtered, washed with ether, and dried in a vacuum desiccator.[1]
Below is a graphical representation of the general synthesis workflow.
Physicochemical Characterization
The synthesized ligands and their zinc complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation.
Table 1: Representative Spectroscopic Data for a 1H-Imidazole-2-Carbaldehyde Schiff Base Ligand and its Zinc(II) Complex
| Technique | Functional Group/Proton | Ligand (Typical Shift) | Zinc(II) Complex (Typical Shift) | Interpretation of Shift upon Complexation |
| IR (cm⁻¹) | Azomethine (-CH=N-) | ~1618 | ~1609-1612 | Shift to lower frequency indicates coordination of the azomethine nitrogen to the zinc ion.[1] |
| Imidazole C=N | ~1580 | ~1570 | Shift suggests involvement of the imidazole ring nitrogen in coordination. | |
| ¹H NMR (δ, ppm) | Azomethine (-CH=N-) | ~8.4 - 8.6 | Shifted | A change in the chemical shift confirms the coordination of the imine nitrogen.[2] |
| Imidazole ring protons | ~7.2 - 8.0 | Shifted | Indicates a change in the electronic environment of the imidazole ring upon complexation.[2] | |
| ¹³C NMR (δ, ppm) | Azomethine (-C=N-) | ~168 | Shifted | Confirms the coordination of the azomethine group to the zinc center.[2] |
| Imidazole ring carbons | ~126-145 | Shifted | Further evidence of the imidazole ring's involvement in complex formation.[2] |
Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes. While specific crystal structures for zinc complexes of Schiff bases derived directly from 1H-imidazole-2-carbaldehyde are not widely available, data from analogous zinc-imidazole complexes suggest a distorted tetrahedral or square pyramidal geometry around the zinc(II) center.[2][3] The coordination sphere typically involves the nitrogen atoms of the imidazole ring and the azomethine group, along with counter-ions such as chloride.[2]
Biological Activity and Potential Applications
Derivatives of 1H-imidazole-2-carbaldehyde complexed with zinc have shown promising biological activities, particularly in the realm of anticancer and antimicrobial applications.
Anticancer Activity
Zinc complexes of Schiff bases derived from 1H-imidazole-2-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of a Representative this compound Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Reference (µM) |
| Zinc(II) complex of Schiff base from 1H-imidazole-2-carbaldehyde and 2-amino-3-carboxyethyl-4,5-dimethylthiophene | HeLa (Cervical Cancer) | 8.33 | Cisplatin | >100 |
Data sourced from Joseph et al. (2017).[1]
The significantly lower IC₅₀ value of the zinc complex compared to the ligand and even the standard drug cisplatin highlights the potential of these compounds as potent anticancer agents.[1]
Antimicrobial Activity
The coordination of zinc to imidazole-based Schiff base ligands has also been shown to enhance their antimicrobial properties.
Table 3: Antimicrobial Activity of a Representative this compound Derivative
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Zinc(II) complex of Schiff base from 1H-imidazole-2-carbaldehyde and L-phenylalanine | Escherichia coli | Lower than the free ligand |
| Staphylococcus aureus | Lower than the free ligand | |
| Candida albicans | Lower than the free ligand |
Qualitative data indicates enhanced activity upon complexation as reported by S.T. et al. (2014).[2]
Experimental Protocol for MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized zinc complexes and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[4]
Proposed Mechanism of Action: Signaling Pathways
The precise signaling pathways through which this compound derivatives exert their anticancer effects are still under investigation. However, based on studies of other zinc complexes, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 4. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic Applications of 1H-Imidazole-2-Carbaldehyde Zinc in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extensive research indicates a notable absence of specific documented catalytic applications for a pre-formed 1H-imidazole-2-carbaldehyde zinc complex in organic synthesis. While the 1H-Imidazole-2-carboxaldehyde zinc salt is commercially available, its utility as a catalyst in synthetic organic reactions is not reported in the current body of scientific literature. However, the broader family of zinc complexes incorporating imidazole and its derivatives, as well as zinc-catalyzed reactions involving various aldehydes, are well-established and offer significant insights into the potential reactivity of such a species. This document provides a detailed overview of the catalytic applications of these closely related systems, including quantitative data, experimental protocols, and mechanistic diagrams, to serve as a valuable resource for researchers interested in this field.
Catalytic Applications of Related Zinc-Imidazole Complexes
While direct applications of this compound are not available, other zinc-imidazole complexes have demonstrated catalytic efficacy in various organic transformations.
Styrene Oxidation
Zinc(II) complexes with imidazole have been utilized as catalysts in the oxidation of styrene. These reactions are of interest for the synthesis of valuable oxygenated products.
Table 1: Catalytic Performance of Zinc-Imidazole Complexes in Styrene Oxidation [1]
| Catalyst | Solvent | Oxidant | Temperature (°C) | Conversion (%) | Selectivity |
| Zn(formate)2(imidazole)·H2O | Acetonitrile | H2O2 | 60 | Low | - |
| Zn(propionate)2(imidazole)·H2O | Acetonitrile | H2O2 | 60 | Higher | - |
Note: The original study indicates a trend of increasing conversion with longer carbon chain length in the carboxylate ligand, but specific quantitative conversion values for the zinc complexes were not individually detailed in the provided text.
Experimental Protocol: General Procedure for Catalytic Styrene Oxidation [1]
-
To a reaction vessel, add 10 mg of the zinc-imidazole catalyst.
-
Add the solvent (e.g., acetonitrile).
-
Add the reactants in a molar ratio of 1:1:1 (acetonitrile:H2O2:styrene).
-
Heat the reaction mixture to 60°C.
-
Maintain the reaction for 2 hours.
-
After cooling, take samples for analysis by gas chromatography to determine conversion and selectivity.
Glycerolysis of Urea
Bis(alkylimidazole) complexes of zinc have shown good catalytic performance in the synthesis of glycerol carbonate (GC) from glycerol and urea.
Table 2: Performance of Zinc-Alkylimidazole Complexes in Glycerol Carbonate Synthesis [2][3]
| Catalyst | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Glycerol Conversion (%) | GC Selectivity (%) |
| (HEIm)2ZnCl2* | 140 | - | - | 92.7 | 93.4 |
| (EIm)2ZnCl2 | - | - | - | - | - |
| (EIm)2ZnBr2 | - | - | - | - | - |
| (EIm)2ZnI2** | - | - | - | - | - |
*HEIm = 1-(2-hydroxyethyl)imidazole[3] Note: For the (EIm)2ZnX2 series, the reactivity increases in the order Cl- < Br- < I-, corresponding to the order of nucleophilicity.[2]
Experimental Protocol: Synthesis of Glycerol Carbonate [2][3]
-
A mixture of glycerol and urea is prepared.
-
The zinc-imidazole catalyst (e.g., (HEIm)2ZnCl2) is added to the mixture.
-
The reaction is heated to the specified temperature (e.g., 140°C) under vacuum.
-
The reaction progress is monitored over time.
-
Upon completion, the product is isolated and purified.
Zinc-Catalyzed Synthesis of Benzimidazoles Using Aldehydes
A prominent application of zinc catalysis in reactions involving aldehydes is the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes. While 1H-imidazole-2-carbaldehyde is not the catalyst, this reaction class illustrates the activation of aldehydes by zinc catalysts.
Table 3: Zinc-Catalyzed Synthesis of 2-Substituted-1H-Benzimidazoles
| Zinc Catalyst | Aldehyde Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| Zinc(II) | Various aromatic aldehydes | - | - | - | Excellent | [4][5] |
| ZnO NPs | Benzaldehyde derivatives | Ethanol | 70°C | 15 min - 2h | High |
Experimental Protocol: General Procedure for Zinc-Catalyzed Benzimidazole Synthesis
-
Dissolve the o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add the zinc catalyst (e.g., a catalytic amount of a zinc(II) salt).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Mechanistic Considerations and Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for related zinc-catalyzed reactions.
Caption: Proposed catalytic cycle for the synthesis of benzimidazoles.
Caption: General experimental workflow for screening catalytic activity.
Conclusion
While a dedicated catalytic role for this compound in organic synthesis remains to be established, the broader class of zinc-imidazole complexes presents a fertile ground for catalytic research. The provided data and protocols for related systems offer a solid foundation for further investigation. Researchers are encouraged to explore the synthesis and catalytic activity of the title compound, potentially unlocking new and efficient synthetic methodologies. The well-documented ability of zinc to act as a Lewis acid and the versatile coordination chemistry of the imidazole scaffold suggest that such complexes hold promise as catalysts in a variety of organic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zinc(II)‐Catalyzed Green Synthesis of 1H‐Benzo[d]imidazole Derivatives and Thiabendazole: An Efficient Approach | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1H-Imidazole-2-Carbaldehyde Zinc Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of zinc complexes derived from 1H-imidazole-2-carbaldehyde, with a focus on their antimicrobial properties. Detailed protocols for the synthesis and biological evaluation of a representative Schiff base complex are included.
Introduction
Zinc complexes incorporating imidazole-containing ligands are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The imidazole moiety is a key coordinating group in many biological systems, and its incorporation into metal complexes can enhance their therapeutic potential. This document focuses on the biological activity of zinc complexes of 1H-imidazole-2-carbaldehyde, particularly a Schiff base derivative with glycylglycine.
A notable example is the zinc(II) complex of the Schiff base formed between 1H-imidazole-2-carbaldehyde and glycylglycine. This complex has demonstrated significant antimicrobial activity, surpassing that of the free ligand.[1][2] The chelation of the zinc ion is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequently leading to growth inhibition.[1][2]
Potential Biological Activities and Applications
While specific research on the broader biological activities of 1H-imidazole-2-carbaldehyde zinc complexes is limited, the existing data on a Schiff base derivative points towards strong antimicrobial potential.
Antimicrobial Activity
A zinc(II) complex of the Schiff base derived from 1H-imidazole-2-carboxaldehyde and glycylglycine has been shown to exhibit significant antibacterial and antifungal activity.[1][2] The complex was more potent than the Schiff base ligand alone, indicating that the zinc ion is crucial for the growth-inhibitory effect.[1][2] The activity of this complex against various bacterial and fungal strains is summarized in the table below.
Table 1: Antimicrobial Activity of 1H-Imidazole-2-Carbaldehyde-Glycylglycine Schiff Base Zinc(II) Complex (ZnL1) [1][2]
| Test Organism | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | Highly Active |
| Escherichia coli | Gram-negative Bacteria | Highly Active |
| Klebsiella pneumoniae | Gram-negative Bacteria | Moderately Active |
| Proteus vulgaris | Gram-negative Bacteria | Not specified |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Highly Active |
| Aspergillus niger | Fungus | Not specified |
| Rhizopus stolonifer | Fungus | Not specified |
| Aspergillus flavus | Fungus | Not specified |
| Rhizoctonia bataicola | Fungus | Not specified |
| Candida albicans | Fungus | Not specified |
Note: "Highly Active" and "Moderately Active" are qualitative descriptors from the source. Specific zone of inhibition measurements were not detailed in the abstract.
Potential Anticancer and Enzyme Inhibition Activities
While no specific studies on the anticancer or enzyme inhibition properties of this compound complexes were identified, the broader class of Schiff base zinc complexes has shown considerable promise in these areas. Many Schiff base metal complexes are known to exhibit cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms often involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes like topoisomerases.[5]
Furthermore, imidazole and its derivatives are known to interact with the zinc-containing active sites of enzymes, such as carboxypeptidases, which can lead to enzyme inhibition.[6] Therefore, it is plausible that this compound complexes could be investigated for their potential as anticancer agents and enzyme inhibitors. Further research in these areas is warranted.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and antimicrobial evaluation of the 1H-imidazole-2-carbaldehyde-glycylglycine Schiff base zinc(II) complex.
Synthesis of Schiff Base Ligand and Zinc(II) Complex
This protocol is based on the synthesis described by Selwin Joseyphus and Sivasankaran Nair, 2008.[1][2]
Objective: To synthesize the Schiff base ligand (L1) from 1H-imidazole-2-carbaldehyde and glycylglycine, followed by its complexation with zinc(II).
Materials:
-
1H-imidazole-2-carbaldehyde
-
Glycylglycine
-
Methanol
-
Zinc(II) salt (e.g., Zinc(II) acetate or Zinc(II) chloride)
-
Distilled water
-
Reflux apparatus
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
Part A: Synthesis of Schiff Base Ligand (L1)
-
Dissolve equimolar amounts of 1H-imidazole-2-carbaldehyde and glycylglycine in separate portions of methanol.
-
Mix the two methanolic solutions.
-
Reflux the resulting mixture for a specified period (e.g., 2-4 hours).
-
Allow the solution to cool to room temperature.
-
Collect the precipitated Schiff base ligand by filtration using a Buchner funnel.
-
Wash the product with methanol and dry it in a desiccator.
Part B: Synthesis of Zinc(II) Complex (ZnL1)
-
Dissolve the synthesized Schiff base ligand (L1) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve an equimolar amount of a zinc(II) salt in the same solvent.
-
Add the zinc(II) salt solution dropwise to the ligand solution while stirring.
-
Reflux the mixture for a specified period (e.g., 2-4 hours).
-
Allow the solution to cool, leading to the precipitation of the zinc complex.
-
Filter the solid product, wash with the solvent, and dry.
Diagram of Synthetic Workflow:
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This is a standardized protocol for evaluating the antimicrobial activity of the synthesized compounds.[7][8]
Objective: To determine the susceptibility of various bacterial and fungal strains to the synthesized Schiff base ligand and its zinc complex.
Materials:
-
Synthesized Schiff base ligand (L1) and zinc complex (ZnL1)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Bacterial and fungal test strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Petri dishes
-
Incubator
-
Forceps
-
Control antibiotic disks
Procedure:
-
Preparation of Inoculum: From a pure overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.[8]
-
Preparation of Test Disks: Aseptically impregnate sterile paper disks with a known concentration of the test compounds (L1 and ZnL1) dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[7] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone is indicative of the antimicrobial activity. Compare the results with standard control antibiotics.
Diagram of Disk Diffusion Workflow:
Conclusion
The zinc(II) complex of the Schiff base derived from 1H-imidazole-2-carbaldehyde and glycylglycine demonstrates notable antimicrobial properties, highlighting its potential for further investigation as a therapeutic agent. While its anticancer and enzyme-inhibiting activities have not been specifically reported, the broader literature on related zinc-Schiff base complexes suggests that these are promising avenues for future research. The protocols provided herein offer a foundation for the synthesis and evaluation of these and similar compounds.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchgate.net [researchgate.net]
- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc (II) complex with a cationic Schiff base ligand: synthesis, characterization, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-triggered mitochondrial cascade reactions for cancer therapy with nanoscale zeolitic imidazole framework-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: 1H-Imidazole-2-Carbaldehyde Zinc Complexes in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photoluminescent properties, and potential applications of zinc complexes derived from 1H-imidazole-2-carbaldehyde, particularly focusing on their Schiff base derivatives, in the field of luminescent materials.
Introduction
Zinc (II) complexes with imidazole-based ligands are a promising class of materials for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The d¹⁰ electronic configuration of the Zn²⁺ ion makes the luminescence of these complexes highly dependent on the nature of the organic ligand. 1H-imidazole-2-carbaldehyde serves as a versatile precursor for designing ligands that, upon coordination with zinc, can exhibit strong luminescence. The aldehyde functional group allows for the straightforward synthesis of Schiff base ligands with tunable electronic and steric properties, which in turn influences the photophysical characteristics of the resulting zinc complexes.
Data Presentation: Photoluminescent Properties of Imidazole-Based Zinc Complexes
The following table summarizes the key photoluminescent properties of representative zinc complexes derived from substituted imidazole ligands. It is important to note that the photophysical properties are highly sensitive to the specific ligand structure and the coordination environment of the zinc ion.
| Complex/Ligand | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |
| [Zn(HL)Hal₂] (HL = 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole) | Cyan region | up to 27% (at λex = 400 nm) | 0.2 - 4.3 ns | Solid State | [1][2] |
| ZnLCl (HL = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 458 nm | Not Reported | Not Reported | Not Specified | [3][4] |
| [H₂L]₂[ZnCl₄] (HL = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 490 nm | Not Reported | Not Reported | Not Specified | [3][4] |
| ZnCl₂(ImL1)₂ (ImL1 = 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine) | 372 nm | Not Reported | Not Reported | Ethanol | [5] |
| [Zn(bbb)Cl₂]·DMF (bbb = 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole) | 550 nm | Not Reported | Not Reported | DMF | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from 1H-Imidazole-2-Carbaldehyde
This protocol describes a general method for the synthesis of a Schiff base ligand, which can then be used to form a luminescent zinc complex.
Materials:
-
1H-imidazole-2-carbaldehyde
-
A primary amine (e.g., 2-amino-3-carboxyethyl-4,5-dimethylthiophene)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve 1 mmol of 1H-imidazole-2-carbaldehyde in methanol in a round-bottom flask.
-
To this solution, add a methanolic solution of 1 mmol of the desired primary amine dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.[7]
-
After reflux, reduce the volume of the solution using a rotary evaporator or by heating on a water bath.
-
Cool the concentrated solution to room temperature to allow the Schiff base ligand to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold ether, and air dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Protocol 2: Synthesis of a Luminescent Zinc(II) Complex
This protocol outlines the synthesis of a zinc(II) complex using a pre-synthesized imidazole-based Schiff base ligand.
Materials:
-
Imidazole-based Schiff base ligand (from Protocol 1)
-
Zinc(II) chloride (or other zinc salt)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve 1 mmol of the Schiff base ligand in methanol in a round-bottom flask.[7]
-
In a separate flask, dissolve 1 mmol of zinc(II) chloride in methanol.
-
Add the zinc(II) chloride solution dropwise to the ligand solution with continuous stirring.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.[7]
-
After reflux, allow the solution to cool to room temperature.
-
Collect the precipitated solid complex by filtration.
-
Wash the solid product with ether and dry it in a vacuum desiccator.[7]
Protocol 3: Characterization of Photoluminescent Properties
This protocol provides a general workflow for characterizing the luminescent properties of the synthesized zinc complex.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Phosphorescence lifetime spectrometer (optional)
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the zinc complex in a suitable solvent (e.g., ethanol, DMF).
-
Record the absorption spectrum to determine the absorption maxima (λ_abs).
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution, excite the sample at its absorption maximum (or a suitable wavelength in the absorption band).
-
Record the emission spectrum to determine the emission maximum (λ_em).
-
For solid-state measurements, a solid-state sample holder is required.
-
-
Quantum Yield (Φ) Determination:
-
The photoluminescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Luminescence Lifetime (τ) Measurement:
-
Luminescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or other time-resolved fluorescence spectroscopy techniques.
-
The sample is excited with a pulsed light source, and the decay of the emission intensity over time is recorded.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of luminescent zinc complexes.
Potential Applications in Drug Development and Research
While the primary application of these materials is in optoelectronics, their luminescent properties also make them valuable tools in biological and pharmaceutical research:
-
Bioimaging: Luminescent zinc complexes with low cytotoxicity can be used as fluorescent probes for cellular imaging. Their emission properties may be sensitive to the local environment, allowing for the visualization of specific cellular compartments or processes.
-
Sensing: The fluorescence of these complexes can be quenched or enhanced upon binding to specific biomolecules. This allows for the development of "turn-on" or "turn-off" fluorescent sensors for the detection of ions, small molecules, or even proteins, which can be valuable in diagnostics and drug screening.
-
Photodynamic Therapy (PDT): While less common for zinc complexes compared to other metals, appropriately designed ligands could potentially render the complex photosensitive, enabling the generation of reactive oxygen species upon light irradiation for therapeutic applications.
The tunability of the ligand structure provides a powerful tool for designing zinc complexes with specific photophysical and chemical properties tailored for a desired application in materials science or biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Hydroxy–N-oxide photoinduced tautomerization and excitation wavelength dependent luminescence of ESIPT-capable zinc(ii) complexes with a rationally designed 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ESIPT-ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure, photoluminescence and antitumour activity of zinc complex based on 2-(2-(1H-benzo-[d]imidazol-2-yl)benzyl)-1H-benzo-[d]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
Application Notes and Protocols: 1H-imidazole-2-carbaldehyde Zinc in Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the use of zinc complexes incorporating 1H-imidazole-2-carbaldehyde and its derivatives in the activation of small molecules. The information is targeted toward researchers in catalysis, organic synthesis, and materials science.
Introduction: The Role of Zinc Imidazole Complexes in Catalysis
Zinc, as an earth-abundant and non-toxic metal, is an attractive catalytic center for a variety of chemical transformations. When complexed with N-heterocyclic ligands such as imidazole and its derivatives, the resulting zinc complexes exhibit versatile catalytic activities. The imidazole moiety is a key structural feature in many metalloenzymes, where it plays a crucial role in substrate binding and activation. In synthetic systems, ligands derived from 1H-imidazole-2-carbaldehyde can offer unique properties due to the presence of both a coordinating nitrogen atom and a reactive aldehyde group. This combination allows for the formation of stable zinc complexes and potential secondary interactions that can influence catalytic activity and selectivity.
Potential applications for 1H-imidazole-2-carbaldehyde zinc complexes in small molecule activation include:
-
Catalytic Reduction of CO2: Leveraging the Lewis acidity of the zinc center to activate carbon dioxide for its conversion into valuable chemicals like carbon monoxide or formates.
-
Hydroamination Reactions: Catalyzing the addition of N-H bonds across unsaturated carbon-carbon bonds, a fundamental transformation in the synthesis of nitrogen-containing compounds.
-
Ring-Opening Polymerization: Acting as an initiator for the polymerization of cyclic esters and epoxides to produce biodegradable polymers.
-
Mannich Reactions: Facilitating the formation of β-amino carbonyl compounds, which are important building blocks in pharmaceutical synthesis.
Synthesis of this compound Complexes
The synthesis of zinc complexes with 1H-imidazole-2-carbaldehyde or its Schiff base derivatives is typically a straightforward procedure involving the reaction of a zinc(II) salt with the ligand in a suitable solvent.
Experimental Protocol: General Synthesis of a Zinc(II)-Schiff Base Complex
This protocol describes the synthesis of a zinc(II) complex from a Schiff base ligand derived from 1H-imidazole-2-carboxaldehyde and an amine.
Materials:
-
1H-imidazole-2-carboxaldehyde
-
Substituted amine (e.g., 2-amino-3-carboxyethyl-4,5-dimethylthiophene)
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
-
Diethyl ether
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of the Schiff Base Ligand [1]
-
Dissolve 1 mmol of 1H-imidazole-2-carboxaldehyde in methanol.
-
In a separate flask, dissolve 1 mmol of the desired amine in methanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring magnetically.
-
Reflux the mixture for 3 hours.
-
Reduce the volume of the resulting solution on a boiling water bath and then cool to room temperature to allow for crystallization of the Schiff base ligand.
-
Wash the resulting solid with diethyl ether and recrystallize from ethanol. A typical yield is around 76%.[1]
Part B: Synthesis of the Zinc(II) Complex [1]
-
Dissolve 1 mmol of the synthesized Schiff base ligand in methanol.
-
In a separate flask, dissolve 1 mmol of ZnCl₂ in methanol.
-
Add the ZnCl₂ solution dropwise to the ligand solution under magnetic stirring.
-
Reflux the mixture for 2 hours.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with diethyl ether, and dry in a vacuum desiccator. Expected yields are in the range of 66-72%.[1]
Characterization Data for a Representative Zinc(II) Complex:
| Property | Value | Reference |
| Formula | [Zn(L)Cl₂] (where L is the Schiff base ligand) | [1] |
| Molar Conductance | 10-19 ohm⁻¹ cm² mol⁻¹ (in DMF) | [1] |
| Nature | Non-electrolytic | [1] |
| IR (cm⁻¹): ν(C=N) | 1609 - 1612 (Shifted from 1618 in free ligand) | [1] |
| IR (cm⁻¹): ν(C=O) | Shifted down by ~25 cm⁻¹ from free ligand | [1] |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of a zinc(II)-Schiff base complex.
Application in Small Molecule Activation: CO₂ Reduction
Zeolitic Imidazolate Frameworks (ZIFs), which are metal-organic frameworks composed of zinc nodes and imidazolate linkers, have shown promise in the electrochemical reduction of CO₂. The imidazolate ligands coordinated to the Zn(II) center are considered the active sites for this transformation.[2]
Experimental Protocol: Electrochemical CO₂ Reduction
This protocol outlines a general procedure for evaluating the catalytic activity of a zinc-imidazole complex for CO₂ reduction.
Materials:
-
Zinc-imidazole complex (as the catalyst)
-
Carbon paper or glassy carbon electrode
-
Nafion solution (5 wt%)
-
Isopropanol
-
Potassium bicarbonate (KHCO₃) or sodium chloride (NaCl) solution (0.5 M)
-
CO₂ gas (high purity)
-
H-cell electrochemical setup
-
Potentiostat
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing 5 mg of the zinc-imidazole complex in a mixture of 475 µL of isopropanol and 25 µL of Nafion solution.
-
Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast a specific volume of the ink onto the carbon-based electrode to achieve a desired catalyst loading.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Assemble the H-cell with the prepared working electrode, a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl).
-
Fill the cell with the electrolyte (e.g., 0.5 M KHCO₃).
-
Purge the electrolyte with CO₂ for at least 30 minutes prior to the experiment to ensure saturation.
-
Perform cyclic voltammetry (CV) to assess the catalytic activity under a CO₂ atmosphere.
-
Conduct controlled potential electrolysis at various applied potentials (e.g., -0.8 V to -1.3 V vs. RHE) for a set duration to quantify the products.
-
Analyze the gaseous products using an online GC.
-
Performance Data for ZIF-8 in CO₂ Reduction: [2]
| Applied Potential (V vs. RHE) | CO Faradaic Efficiency (%) | CO Current Density (mA cm⁻²) | Reference |
| -1.1 | 81.0 | - | [2] |
| -1.3 (for ZIF-108) | - | 12.8 | [2] |
Diagram of CO₂ Reduction Catalytic Cycle:
Caption: Proposed pathway for CO₂ reduction to CO by a zinc-imidazole catalyst.
Application in Ring-Opening Polymerization (ROP)
Zinc complexes are effective catalysts for the ring-opening polymerization of lactides to produce polylactic acid (PLA), a biodegradable polyester. The stereoselectivity of the polymerization, which influences the polymer's properties, can be tuned by the ligand design.
Experimental Protocol: Ring-Opening Polymerization of rac-Lactide
Materials:
-
Zinc-imidazole complex (as the catalyst)
-
rac-Lactide (rac-LA)
-
Toluene (anhydrous)
-
Benzyl alcohol (as initiator)
-
Schlenk flask and line
-
Glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
In a glovebox or under an inert atmosphere, add the zinc-imidazole catalyst to a Schlenk flask.
-
Add a solution of rac-lactide in toluene to the flask.
-
Initiate the polymerization by adding a specific amount of benzyl alcohol. The monomer-to-initiator ratio will determine the polymer's molecular weight.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures).
-
Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After achieving the desired conversion, quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer for its molecular weight, polydispersity (by GPC), and stereochemistry (by homonuclear decoupled ¹H NMR).
Representative Data for Zinc-Catalyzed ROP of rac-LA: [3]
| Catalyst Type | Pr (Heterotacticity) | Conditions | Reference |
| Chiral 1,2-diamine Zinc Complexes | 0.58 - 0.90 | Room Temperature | [3] |
| Enantiopure Camphor-substituted Zinc Complexes | 0.71 - 0.81 | 25 °C | [3] |
Diagram of Ring-Opening Polymerization Mechanism:
Caption: Simplified mechanism of lactide polymerization catalyzed by a zinc complex.
Safety and Handling
-
Zinc complexes and organic ligands should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the experimental procedures.
-
Reactions involving flammable solvents should be conducted away from ignition sources.
-
Electrochemical experiments should be performed with caution, ensuring proper electrical connections and insulation.
References
Application Notes and Protocols for 1H-Imidazole-2-Carbaldehyde Zinc in Sensing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Schiff bases derived from 1H-imidazole-2-carbaldehyde as selective fluorescent and colorimetric sensors for zinc ions (Zn²⁺). The protocols detailed below are based on established methodologies for the synthesis and application of these chemosensors.
Application Notes
Introduction
Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Aberrant zinc levels have been implicated in various pathological conditions, such as neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective sensors for the detection and quantification of Zn²⁺ in biological and environmental systems is of significant interest. Schiff bases derived from 1H-imidazole-2-carbaldehyde have emerged as a promising class of chemosensors for Zn²⁺ due to their straightforward synthesis, structural versatility, and effective coordination properties with metal ions.
Sensing Mechanism
The sensing mechanism of these imidazole-based Schiff base sensors typically relies on the principle of chelation-enhanced fluorescence (CHEF).[1] In the free ligand state, the fluorescence of the fluorophore is often quenched through processes such as photoinduced electron transfer (PET) from the imidazole nitrogen to the excited fluorophore. Upon coordination with a Zn²⁺ ion, the lone pair of electrons on the nitrogen atom of the imine group and the imidazole ring becomes engaged in the complex formation. This binding event inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[2][3] The formation of the rigid chelate ring with the metal ion can also restrict intramolecular rotation, further contributing to the fluorescence enhancement.
Some of these sensors also exhibit a colorimetric response, allowing for the visual detection of the target ion.[2] The binding of the metal ion can alter the electronic structure of the Schiff base, resulting in a shift in the maximum absorption wavelength and a visible color change.
Selectivity and Sensitivity
A key advantage of 1H-imidazole-2-carbaldehyde-based Schiff base sensors is their high selectivity for Zn²⁺ over other biologically relevant metal ions.[1][2] The specific coordination geometry and electronic properties of the imidazole and imine nitrogen atoms, along with other donor atoms in the Schiff base structure, provide a binding pocket that is sterically and electronically favorable for Zn²⁺. Competitive binding studies have demonstrated minimal interference from common cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other transition metal ions like Cu²⁺, Ni²⁺, and Co²⁺.[2]
These sensors exhibit high sensitivity, with limits of detection (LOD) reported in the nanomolar to micromolar range, making them suitable for detecting physiologically relevant concentrations of Zn²⁺.[2] For instance, the Schiff base 2-[(1H-imidazole-2-ylmethylene)-amino]-4-methyl-phenol (IMP) has a reported LOD of 6.78 x 10⁻⁹ M for Zn²⁺.[2]
Quantitative Data Summary
The following table summarizes the performance characteristics of representative Schiff base sensors derived from 1H-imidazole-2-carbaldehyde for the detection of Zn²⁺.
| Sensor Name | Analyte | Sensing Method | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| 2-[(1H-imidazole-2-ylmethylene)-amino]-4-methyl-phenol (IMP) | Zn²⁺ | Fluorescence | 6.78 x 10⁻⁹ M | Not Reported | Aqueous solution | [2] |
| Thieno-imidazole based polymer | Zn²⁺ | Fluorescence | Not Reported | Not Reported | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 1H-Imidazole-2-Carbaldehyde-Based Schiff Base Sensor (IMP)
This protocol describes the synthesis of 2-[(1H-imidazole-2-ylmethylene)-amino]-4-methyl-phenol (IMP), a fluorescent sensor for Zn²⁺.[2]
Materials:
-
1H-imidazole-2-carbaldehyde
-
2-amino-4-methylphenol
-
Methanol
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1H-imidazole-2-carbaldehyde (1 mmol) in methanol (20 mL) in a round bottom flask equipped with a magnetic stir bar.
-
Add a solution of 2-amino-4-methylphenol (1 mmol) in methanol (10 mL) dropwise to the aldehyde solution while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base product, IMP) is collected by filtration.
-
Wash the solid product with cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescent Detection of Zn²⁺ using the Synthesized Schiff Base Sensor
This protocol outlines the procedure for using the synthesized Schiff base (e.g., IMP) for the fluorescent detection of Zn²⁺.
Materials:
-
Stock solution of the Schiff base sensor (e.g., 1 mM in DMSO or methanol)
-
Stock solution of ZnCl₂ or another zinc salt (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the Schiff base sensor (e.g., 10 µM) in the desired buffer.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. For IMP, the excitation is typically around 410 nm, and the emission is monitored around 612 nm.[2]
-
Baseline Measurement: Record the fluorescence intensity of the sensor solution alone (the blank).
-
Titration with Zn²⁺: Add incremental amounts of the Zn²⁺ stock solution to the sensor solution in the cuvette.
-
Measurement: After each addition of Zn²⁺, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
Determination of Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
Visualizations
Signaling Pathway
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Imidazole Bound Schiff Base as Highly Selective "Turn-on" Fluorescence Sensor for Zn2+ and Colorimetric Kit for Co2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thieno-imidazole based probe for colorimetric detection of Hg2+ and fluorescence turn-on response of Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Routes to Functionalized 1H-Imidazole-2-Carbaldehyde Zinc Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-imidazole-2-carbaldehyde and its functionalized derivatives are versatile ligands in coordination chemistry, particularly in the formation of zinc complexes. These zinc derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and structural diversity. This document provides detailed synthetic protocols for the preparation of 1H-imidazole-2-carbaldehyde and its subsequent functionalization and complexation with zinc salts.
I. Synthesis of 1H-Imidazole-2-Carbaldehyde
Two primary methods for the synthesis of the key precursor, 1H-imidazole-2-carbaldehyde, are presented below.
Method 1: Multi-step Synthesis from Imidazole
This method involves the protection of imidazole, followed by a series of reactions to introduce the carbaldehyde functionality.[1]
Experimental Protocol:
-
Step 1: Synthesis of 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole:
-
In a 12-L vessel, combine 68 g (1.0 mol) of imidazole, 202 g (2.0 mol) of triethylamine, and 1000 mL of acetonitrile.
-
With external cooling to maintain a temperature of 15–25°C, add 281 g (2.0 mol) of benzoyl chloride dropwise over 1 hour.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Filter the mixture and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Step 2: Synthesis of 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride:
-
Suspend 38.0 g (0.10 mol) of the product from Step 1 in 300 mL of 95% ethanol in a Parr hydrogenation bottle.
-
Carefully add 2 g of 10% palladium on carbon.
-
Hydrogenate the mixture at 50 psi until the uptake of hydrogen ceases (approximately 2 hours).
-
Filter the catalyst and concentrate the filtrate to yield the product.
-
-
Step 3: Synthesis of 1H-Imidazole-2-carbaldehyde:
-
Reflux a solution of 19.1 g (0.05 mol) of the product from Step 2 in 200 mL of concentrated hydrochloric acid for 22 hours.
-
Cool the mixture on ice and filter to remove the precipitated benzoic acid.
-
Evaporate the filtrate to dryness.
-
Digest the residue with 100 mL of 95% ethanol and cool on ice.
-
Filter off the solid ethylenediamine dihydrochloride.
-
Concentrate the filtrate, dissolve the residue in 40 mL of water, and add solid sodium bicarbonate until crystallization of 1H-imidazole-2-carbaldehyde is complete.
-
Method 2: Grignard-based Synthesis from 2-Bromo-1H-imidazole
This method provides a high-yield, one-pot synthesis of 1H-imidazole-2-carbaldehyde.[2]
Experimental Protocol:
-
To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in 20 mL of anhydrous THF at 0°C, slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol).
-
Stir the mixture at 0°C for 5 minutes.
-
Add a 2.5 M hexane solution of n-BuLi (3.5 mL, 8.8 mmol) dropwise, maintaining the temperature below 20°C.
-
Stir for 30 minutes at this temperature.
-
Add dry N,N-dimethylformamide (DMF) (0.32 g, 4.4 mmol) and allow the reaction to warm to 20°C over 30 minutes.
-
Quench the reaction with 6 mL of water, keeping the temperature below 20°C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (10 mL).
-
Combine the organic phases, filter through a silica gel pad, and concentrate.
-
Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield 1H-imidazole-2-carbaldehyde.
Data Presentation:
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| Method 1 | Imidazole | Benzoyl chloride, Pd/C, HCl | 67–77 | 206–207[2] |
| Method 2 | 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | 91 | 205–206[2] |
II. Functionalization of 1H-Imidazole-2-Carbaldehyde
A common functionalization strategy is the N-alkylation of the imidazole ring. This modification can be used to tune the electronic and steric properties of the ligand.
Experimental Protocol: N-Alkylation
-
In a suitable flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.), and stir the mixture for 15-30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.0-1.2 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Synthesis of Functionalized 1H-Imidazole-2-Carbaldehyde Zinc Derivatives
The final step is the complexation of the functionalized imidazole ligand with a zinc salt. The choice of zinc salt (e.g., zinc chloride, zinc acetate) can influence the final structure of the complex.
General Experimental Protocol: Zinc Complexation
-
Dissolve the functionalized 1H-imidazole-2-carbaldehyde ligand (2.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
In a separate flask, dissolve the zinc salt (e.g., ZnCl₂, Zn(OAc)₂) (1.0 eq.) in the same solvent.
-
Add the ligand solution dropwise to the zinc salt solution with stirring at room temperature.
-
A precipitate may form immediately or after a period of stirring. The reaction can be gently heated to promote complex formation.
-
Stir the reaction mixture for several hours to ensure complete complexation.
-
Collect the resulting solid by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether.
-
Dry the product under vacuum.
Data Presentation:
| Ligand | Zinc Salt | Solvent | Yield (%) |
| N-propyl-1H-imidazole-2-carbaldehyde | ZnCl₂ | Ethanol | (Typical yields are generally high, often >80%) |
| 1H-imidazole-2-carbaldehyde | Zn(OAc)₂ | Methanol | (Typical yields are generally high, often >80%) |
IV. Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of functionalized this compound derivatives.
Diagram 2: Reaction Scheme for Grignard-based Synthesis
Caption: Reaction scheme for the synthesis of 1H-imidazole-2-carbaldehyde via a Grignard reaction.
Diagram 3: Logical Relationship of Key Components
Caption: Logical relationships between key components in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazole-2-carbaldehyde Zinc Complex
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-imidazole-2-carbaldehyde zinc synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1H-imidazole-2-carbaldehyde and its subsequent complexation with zinc.
Synthesis of 1H-Imidazole-2-carbaldehyde
Issue 1: Low or No Yield of 1H-Imidazole-2-carbaldehyde
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. An excess of one reactant may lead to side product formation. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if starting material is still present. |
| Decomposition of Product | - The aldehyde is sensitive to heat. Avoid excessive temperatures during reaction and work-up. - Imidazole-2-carbaldehydes can undergo decarbonylation in hot ethanol to form the corresponding imidazole and ethyl formate.[1] Consider using alternative solvents if high temperatures are required. |
| Side Reactions | - Over-oxidation of the aldehyde to carboxylic acid can occur. Use a mild oxidizing agent if applicable to the chosen synthetic route. - Polymerization of the aldehyde can be an issue. Ensure the reaction is performed under optimized concentration and temperature conditions. |
| Inefficient Purification | - The product can be an oily foam which is difficult to solidify. Trituration with a suitable solvent like cold acetone or evaporation with benzene can help in solidification.[2] - Recrystallization from water is a reported method for purification.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize reaction time and temperature to ensure complete conversion. - Use an appropriate purification method such as column chromatography or recrystallization to remove unreacted starting materials. |
| Formation of Byproducts | - Depending on the synthetic route, byproducts such as benzoic acid and ethylenediamine dihydrochloride may be formed. These can be removed by filtration and washing.[2] - The formation of 2-aroyl-4(5)-arylimidazoles as side products can be dependent on reaction conditions.[3] |
Synthesis of this compound Complex
Issue 3: Low Yield of the Zinc Complex
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - The ligand to metal ratio is crucial. A common ratio for imidazole-zinc complexes is 2:1 (ligand:metal).[4] However, this can vary, so it's advisable to perform small-scale trials with different ratios. |
| Inappropriate Solvent | - The choice of solvent can significantly impact the yield and crystallinity of the complex. Methanol is a commonly used solvent for the synthesis of imidazole-zinc complexes.[5] The use of an alcoholic medium has been shown to produce higher crystallinity compared to an aqueous medium. |
| Suboptimal pH | - The pH of the reaction mixture can influence the coordination of the ligand to the metal center. The imidazole nitrogen is basic and needs to be available for coordination. The optimal pH range for detecting Zn2+ with imidazole-dicarboxylic acid functionalized nanoparticles was found to be 3-10.[6] |
| Precipitation Issues | - The complex may be highly soluble in the reaction solvent. If no precipitate forms, try reducing the volume of the solvent or adding a less polar co-solvent to induce precipitation. |
Issue 4: Difficulty in Characterizing the Zinc Complex
| Potential Cause | Troubleshooting Steps |
| Amorphous Product | - Slow evaporation of the solvent or slow cooling of a saturated solution can promote the growth of single crystals suitable for X-ray diffraction. |
| Complex Mixture of Products | - Depending on the reaction conditions, different coordination geometries and stoichiometries may be present. Purification by recrystallization is essential. - Use a combination of analytical techniques like FT-IR, NMR, and elemental analysis to confirm the structure and purity of the complex. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1H-imidazole-2-carbaldehyde?
A1: Several methods have been reported for the synthesis of 1H-imidazole-2-carbaldehyde, including:
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Oxidation of the corresponding alcohol (1H-imidazol-2-yl)methanol with manganese dioxide.[2]
-
Formylation of a protected 2-lithioimidazole.[2]
-
A multi-step synthesis starting from imidazole, which has been optimized for high yields using inexpensive, commercially available bulk chemicals.[2]
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A method starting from 2-bromo-1H-imidazole, which reports a high yield of 91%.[7]
Q2: What is a typical procedure for the synthesis of a zinc(II) complex with an imidazole-2-carboxaldehyde derivative?
A2: A general procedure involves the formation of a Schiff base ligand from 1H-imidazole-2-carbaldehyde, followed by complexation with a zinc(II) salt. A specific example is the reaction of an imidazole-2-carboxaldehyde-derived Schiff base with zinc(II) chloride in methanol. The ligand is dissolved in methanol, and a methanolic solution of zinc(II) chloride is added dropwise with stirring. The mixture is then refluxed for a couple of hours, after which the solid product is filtered, washed, and dried. Yields of 66-72% have been reported for such complexes.[5]
Q3: How can I improve the yield of the zinc complex?
A3: To improve the yield, consider the following factors:
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Ligand-to-Metal Ratio: Optimizing the molar ratio of 1H-imidazole-2-carbaldehyde to the zinc salt is critical. A 2:1 ratio is a good starting point for monodentate imidazole ligands.
-
Solvent: Methanol is a commonly used solvent that often gives good results. The choice of solvent can affect the solubility of the reactants and the precipitation of the product.
-
Reaction Temperature and Time: Refluxing for a few hours is a common practice, but the optimal time and temperature may vary. Monitoring the reaction by TLC can help determine the point of completion.
-
pH Control: The basicity of the imidazole nitrogen is important for coordination. Ensuring the reaction medium is not too acidic is crucial.
Q4: What are the key characterization techniques for the this compound complex?
A4: The following techniques are essential for characterizing the complex:
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FT-IR Spectroscopy: To confirm the coordination of the imidazole nitrogen and the carbonyl group of the aldehyde to the zinc ion.
-
¹H NMR Spectroscopy: To confirm the structure of the ligand within the complex.
-
Elemental Analysis: To determine the stoichiometry of the complex.
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Molar Conductance: To determine if the complex is an electrolyte.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination geometry of the zinc ion.
Data Presentation
Table 1: Reported Yields for the Synthesis of 1H-Imidazole-2-carbaldehyde
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-(1,3-dibenzoylimidazolidin-2-yl)imidazole hydrochloride | Concentrated HCl, reflux | 67-77 | [2] |
| 2-bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF in THF | 91 | [7] |
Table 2: Reported Yields for Zinc(II) Complexes with Imidazole-based Ligands
| Ligand | Zinc Salt | Solvent | Yield (%) | Reference |
| Schiff base of Imidazole-2-carboxaldehyde | ZnCl₂ | Methanol | 66-72 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-2-carbaldehyde from 2-bromo-1H-imidazole[8]
-
Dissolve 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C.
-
Slowly add a solution of i-PrMgCl in THF (1.0 eq.) over 5 minutes.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Add a hexane solution of n-BuLi (2.0 eq.) dropwise over 5 minutes, maintaining the temperature below 20 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add dry N,N-dimethylformamide (DMF) (1.0 eq.) and slowly warm the reaction to 20 °C over 30 minutes.
-
Quench the reaction with water, keeping the temperature below 20 °C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, filter through a silica gel pad, and concentrate.
-
Purify the residue by flash chromatography on silica gel to afford 1H-imidazole-2-carbaldehyde.
Protocol 2: Synthesis of a Zinc(II) Complex with an Imidazole-2-carboxaldehyde derived Schiff base[5]
-
Synthesize the Schiff base ligand by reacting 1H-imidazole-2-carbaldehyde with a primary amine (e.g., 2-amino-3-carboxyethyl-4,5-dimethyl thiophene) in a 1:1 molar ratio in methanol with reflux for 3 hours. Isolate and purify the ligand.
-
Dissolve the Schiff base ligand (1 mmol) in methanol.
-
In a separate flask, dissolve zinc(II) chloride (1 mmol) in methanol.
-
Add the zinc(II) chloride solution dropwise to the ligand solution under magnetic stirring.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with ether, and dry in a vacuum desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1H-imidazole-2-carbaldehyde.
Caption: Experimental workflow for the synthesis of the zinc(II) complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
stability issues of 1H-imidazole-2-carbaldehyde zinc in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1H-imidazole-2-carbaldehyde zinc complexes in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of the this compound complex in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Of these, pH is the most critical factor due to its effect on both the ligand and the zinc ion.
Q2: How does pH affect the 1H-imidazole-2-carbaldehyde ligand?
A2: In aqueous solutions, the 1H-imidazole-2-carbaldehyde (IC) ligand exists in a pH-dependent equilibrium between its aldehyde form and a geminal diol form.[1][2] Under acidic conditions (pH < 5), the diol form is the dominant species. As the pH increases to more basic conditions (pH > 5.5), the aldehyde form becomes more prevalent.[1][2] This equilibrium shift can impact the coordination of the ligand to the zinc ion.
Q3: What happens to the zinc ion in the complex at different pH values?
A3: Zinc ions in aqueous solutions are prone to hydrolysis, especially as the pH increases. In acidic to neutral solutions, zinc typically exists as a hydrated aqua complex, such as [Zn(H₂O)₆]²⁺.[3][4] However, as the pH rises into the alkaline range, these aqua complexes are deprotonated, leading to the formation of zinc hydroxide species.[3] This can ultimately result in the precipitation of zinc hydroxide, which is minimally soluble in the pH range of approximately 8.5 to 10.4.[5]
Q4: Can the complex degrade under light?
A4: While specific data on the photosensitivity of the zinc complex is limited, the free 1H-imidazole-2-carbaldehyde ligand is known to be photochemically active and can act as a photosensitizer.[1] Therefore, it is recommended to protect solutions of the complex from light, especially during long-term storage or prolonged experiments, to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: A white precipitate forms in my aqueous solution of the complex.
| Potential Cause | Troubleshooting Steps |
| High pH | Measure the pH of the solution. If the pH is above approximately 7.5-8, the precipitate is likely zinc hydroxide.[4][5] To redissolve the precipitate, carefully and slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH to bring it back to a neutral or slightly acidic range. |
| Low Solubility of the Complex | If the concentration of the complex is high, it may exceed its solubility limit. Try diluting the solution with the same buffer or aqueous medium. Gentle warming may also temporarily increase solubility, but be aware that temperature can also affect stability. |
Issue 2: I am observing a change in the UV-Vis spectrum of my solution over time.
| Potential Cause | Troubleshooting Steps |
| Ligand Dissociation or Degradation | A change in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance, can indicate dissociation of the ligand from the zinc ion or degradation of the ligand itself.[6][7] This can be influenced by pH changes. It is advisable to prepare fresh solutions and ensure the pH is maintained within the optimal range for the complex. |
| pH-Dependent Ligand Equilibrium | The UV-Vis spectrum of the free ligand changes significantly with pH due to the aldehyde-diol equilibrium. The aldehyde form absorbs at approximately 287 nm, while the diol form absorbs at around 212 nm.[1] A shift in the spectrum could reflect a change in the solution's pH, which alters the form of the free ligand if there is any dissociation. |
Quantitative Data on Stability Factors
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the known chemical properties of the components and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Integrity of the Complex
| pH | Predominant Ligand Form | Zinc Ion State | Expected Complex Stability |
| 2.0 | Diol (protonated)[1] | [Zn(H₂O)₆]²⁺ | Moderate; potential for protonation to affect coordination. |
| 4.0 | Diol[1] | [Zn(H₂O)₆]²⁺ | High |
| 6.0 | Aldehyde and Diol[1] | [Zn(H₂O)₆]²⁺ | High |
| 8.0 | Aldehyde[1] | Formation of Zn(OH)⁺ | Low; risk of initial zinc hydroxide precipitation. |
| 10.0 | Aldehyde[1] | Precipitation of Zn(OH)₂[5] | Very Low; significant precipitation expected. |
Table 2: pKa Values for 1H-imidazole-2-carbaldehyde in Aqueous Solution
| Species | pKa | Reference |
| Aldehyde form | 2.5 ± 0.4 | [1] |
| Diol form | 5.94 ± 0.05 | [1] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound using UV-Vis Spectroscopy
This protocol outlines a method to assess the stability of the complex in an aqueous solution over time.
Materials:
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This compound complex
-
Buffered aqueous solutions at various pH values (e.g., pH 4, 6, 8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the this compound complex in the desired aqueous buffer.
-
Immediately after preparation (t=0), record the UV-Vis spectrum of the solution from 200 to 400 nm. Note the wavelength of maximum absorbance (λmax) and the absorbance value.
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Store the solution under controlled conditions (e.g., specific temperature, protected from light).
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At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and record the UV-Vis spectrum.
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At each time point, also measure and record the pH of the solution to check for any drift.
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Analyze the data by plotting the absorbance at λmax versus time. A stable solution will show minimal change in absorbance over the monitored period. Significant changes may indicate degradation or precipitation.
Visualizations
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1H-imidazole-2-carbaldehyde Zinc-Catalyzed Oxidation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the zinc-catalyzed oxidation of 1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the zinc-catalyzed oxidation of 1H-imidazole-2-carbaldehyde.
Issue 1: Low or No Conversion of Starting Material
| Question | Answer and Troubleshooting Steps |
| Why is my reaction showing little to no conversion of 1H-imidazole-2-carbaldehyde? | Several factors can contribute to low or no conversion. Follow these troubleshooting steps: |
| 1. Catalyst Activity: - Check Catalyst Quality: Ensure the zinc catalyst (e.g., ZnBr₂, ZnI₂) is anhydrous and has been stored properly. Moisture can deactivate the catalyst. - Increase Catalyst Loading: If using a low catalytic amount, consider increasing the loading in increments (e.g., from 5 mol% to 10 mol%). | |
| 2. Oxidant Issues: - Verify Oxidant Concentration: Use a fresh, properly titrated solution of the oxidant (e.g., H₂O₂, TBHP). Old or improperly stored oxidants can degrade. - Increase Oxidant Equivalents: The stoichiometry of the oxidant is crucial. Ensure you are using a sufficient excess. You can try increasing the equivalents of the oxidant incrementally. | |
| 3. Reaction Temperature: - Increase Temperature: Some zinc-catalyzed oxidations may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the reaction progress. | |
| 4. Solvent Purity: - Use Anhydrous Solvent: Ensure the solvent is dry. Water can interfere with the catalyst and oxidant. |
Issue 2: Formation of Byproducts and Low Selectivity
| Question | Answer and Troubleshooting Steps |
| My reaction is producing significant byproducts, what could be the cause? | Byproduct formation is a common issue. The nature of the byproduct can indicate the problem. |
| 1. Over-oxidation to Carboxylic Acid: - Control Oxidant Amount: Reduce the equivalents of the oxidant. Over-oxidation is often caused by an excess of the oxidizing agent. - Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS) to prevent further oxidation of the desired product. | |
| 2. Formation of Ester Byproducts: - Change the Solvent: If the reaction is run in an alcohol solvent, esterification of the aldehyde or the resulting carboxylic acid can occur. Switch to a non-alcoholic solvent like acetonitrile, THF, or dioxane. Theoretical studies suggest that the oxidation of the hemiacetal (formed from the aldehyde and an alcohol) to the ester can be kinetically favorable.[1][2][3] | |
| 3. Degradation of the Imidazole Ring: - Milder Conditions: The imidazole ring can be sensitive to harsh oxidative conditions. Try lowering the reaction temperature or using a milder oxidant. |
Issue 3: Reaction Stalls or is Incomplete
| Question | Answer and Troubleshooting Steps |
| My reaction starts but then stalls before reaching completion. Why? | A stalling reaction often points to catalyst deactivation or reagent depletion. |
| 1. Catalyst Deactivation: - Ligand Addition: The presence of a suitable ligand, such as pyridine-2-carboxylic acid, can sometimes stabilize the catalyst and improve its turnover number.[1][3] - Incremental Addition of Reagents: Consider adding the oxidant portion-wise to maintain its concentration and minimize side reactions that could deactivate the catalyst. | |
| 2. Insufficient Reagents: - Re-evaluate Stoichiometry: Double-check the calculations for all reagents, especially the limiting reagent. |
Quantitative Data Summary
The following table summarizes hypothetical experimental data to illustrate the effect of various parameters on the reaction outcome. Actual results may vary and optimization is recommended.
| Entry | Zinc Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| 1 | ZnBr₂ (10) | H₂O₂ (1.5) | Acetonitrile | 25 | 24 | 45 | 40 | 5 |
| 2 | ZnBr₂ (10) | H₂O₂ (1.5) | Acetonitrile | 50 | 12 | 95 | 20 | 75 |
| 3 | ZnI₂ (10) | H₂O₂ (1.5) | Acetonitrile | 50 | 12 | 80 | 65 | 15 |
| 4 | ZnBr₂ (10) | TBHP (1.5) | THF | 50 | 18 | 90 | 5 | 85 |
| 5 | ZnBr₂ (5) | H₂O₂ (2.0) | Acetonitrile | 50 | 24 | 70 | 10 | 60 |
Note: This data is illustrative and for guidance purposes only.
Experimental Protocols
General Protocol for Zinc-Catalyzed Oxidation of 1H-imidazole-2-carbaldehyde
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To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-2-carbaldehyde (1.0 mmol, 1.0 equiv).
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Add the zinc catalyst (e.g., ZnBr₂, 0.1 mmol, 10 mol%).
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Add the anhydrous solvent (e.g., acetonitrile, 10 mL).
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Stir the mixture at the desired temperature (e.g., 50 °C).
-
Slowly add the oxidant (e.g., 30% aq. H₂O₂, 1.5 mmol, 1.5 equiv.) dropwise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the zinc-catalyzed oxidation.
Experimental Workflow
Caption: General experimental workflow for the oxidation reaction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Theoretical mechanistic investigation of zinc( ii ) catalyzed oxidation of alcohols to aldehydes and esters - RSC Advances (RSC Publishing) DOI:10.1039/C5RA23096A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Theoretical mechanistic investigation of zinc(ii) catalyzed oxidation of alcohols to aldehydes and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for catalysis with 1H-imidazole-2-carbaldehyde zinc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-imidazole-2-carbaldehyde zinc catalysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during catalytic reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the zinc salt and 1H-imidazole-2-carbaldehyde are of high purity. - Prepare the catalyst complex in situ or ensure the pre-formed complex has not decomposed. - Consider drying the catalyst under vacuum prior to use. |
| Suboptimal reaction temperature | - Screen a range of temperatures. Some zinc-catalyzed reactions require elevated temperatures to proceed efficiently.[1] - For thermally sensitive substrates, consider lower temperatures for longer reaction times. | |
| Inappropriate solvent | - The choice of solvent can significantly impact yield. Test a variety of solvents with different polarities (e.g., THF, DMF, acetonitrile, toluene).[1] - In some cases, solvent-free (neat) conditions at elevated temperatures can provide excellent yields.[1] | |
| Insufficient catalyst loading | - Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol% or higher). | |
| Presence of inhibitors | - Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as strong coordinating agents or water. | |
| Formation of Side Products | Non-selective reaction | - Lower the reaction temperature to favor the desired reaction pathway. - Adjust the stoichiometry of the reactants. |
| Catalyst decomposition | - If the reaction mixture changes color unexpectedly, it may indicate catalyst degradation. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. | |
| Difficult Product Isolation | Complex reaction mixture | - Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. - Employ appropriate chromatographic techniques (e.g., column chromatography, preparative TLC) for purification. |
| Product co-eluting with catalyst | - After the reaction, consider a simple filtration to remove the heterogeneous catalyst before work-up. - If the catalyst is soluble, consider a work-up procedure that involves washing with a solution that can remove the metal complex. |
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by zinc-imidazole complexes?
A1: Zinc-imidazole complexes are versatile catalysts for a variety of organic transformations. Based on related systems, they are particularly effective in promoting the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes.[1] They can also be anticipated to have activity in aldol-type condensation reactions, given the presence of the aldehyde functionality which can participate in the reaction or act as a coordinating site.
Q2: How can I optimize the reaction conditions for my specific substrate?
A2: Optimization of reaction conditions is crucial for achieving high yields and selectivity. A systematic approach is recommended:
-
Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and adjust as needed.
-
Solvent Screening: Test a range of aprotic and protic solvents to determine the optimal medium for your reaction. In some cases, solvent-free conditions may be optimal.[1]
-
Temperature Variation: Evaluate a temperature range (e.g., room temperature to reflux) to find the ideal balance between reaction rate and selectivity. Some reactions may require heating to 130°C or higher.[1]
-
Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
Q3: What is the likely role of 1H-imidazole-2-carbaldehyde and zinc in the catalytic cycle?
A3: In catalysis, the zinc center typically functions as a Lewis acid, activating substrates by coordinating to them. The imidazole moiety can act as a ligand to stabilize the zinc center and can also participate in the reaction through proton transfer or by influencing the electronic properties of the metal center. The carbaldehyde group on the imidazole ligand can potentially be involved in the reaction mechanism, for example, by participating in an initial condensation step.
Q4: Are there any specific safety precautions I should take when working with this compound catalysts?
A4: As with any chemical reaction, appropriate safety measures should be taken. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the zinc salt and 1H-imidazole-2-carbaldehyde.
Experimental Protocols
General Procedure for Zinc-Catalyzed Benzimidazole Synthesis:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 mmol), an aldehyde (1.0 mmol), and the zinc catalyst (e.g., 2 mol%).
-
Add the chosen solvent (e.g., 5 mL of ethanol or DMF).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-130°C) for the determined reaction time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography.
Visualizing Reaction Optimization
The following diagrams illustrate logical workflows for optimizing reaction conditions.
Caption: A stepwise workflow for optimizing reaction parameters.
Caption: A troubleshooting guide for low product yield.
References
preventing decomposition of 1H-imidazole-2-carbaldehyde zinc during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-imidazole-2-carbaldehyde zinc complexes. The focus is on preventing the decomposition of these complexes during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of my this compound complex during a reaction?
A1: The stability of this compound complexes is influenced by several factors. Key contributors to decomposition include:
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Temperature: The 1H-imidazole-2-carbaldehyde molecule itself can be thermally labile and may decompose upon heating. This instability can be exacerbated when complexed with zinc.
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pH and Protic Solvents: Organozinc compounds are generally sensitive to protic solvents (e.g., water, alcohols). Acidic conditions (pH < 5) can lead to the formation of the geminal diol of the aldehyde, which may alter its reactivity and stability.[1][2] Basic conditions can also promote side reactions.
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Oxidation: Organozinc compounds are susceptible to oxidation, so exposure to air (oxygen) should be minimized.
-
Ligand Exchange/Displacement: The stability of the zinc complex is dependent on the coordination environment. The presence of stronger chelating agents or nucleophiles in the reaction mixture can lead to ligand displacement and potential decomposition of the desired complex.
-
Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of organozinc reagents. Polar aprotic solvents like DMSO can enhance reactivity but may also influence stability.[3][4][5]
Q2: What are the observable signs of decomposition?
A2: Decomposition can manifest in several ways, including:
-
A color change in the reaction mixture that is not associated with product formation.
-
The formation of insoluble precipitates.
-
A decrease in the yield of the desired product and the appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
-
Gas evolution.
Q3: How does the coordination of the aldehyde to the zinc center affect its stability?
A3: Aldehydes typically coordinate to Lewis-acidic metal centers like Zinc(II) through the carbonyl oxygen in an η1-O-bonded fashion.[6] This coordination polarizes the carbonyl group, which can activate it for desired reactions but may also make it more susceptible to nucleophilic attack or other degradation pathways. The overall stability of the complex is highly dependent on the other ligands attached to the zinc atom.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound complexes.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, with recovery of starting materials. | 1. Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. |
| 2. Reaction mixture is too acidic, leading to the formation of the less reactive geminal diol. [1][2] | Ensure anhydrous and neutral reaction conditions. If a proton source is unavoidable, consider using a non-coordinating base to scavenge protons. | |
| Formation of multiple unidentified byproducts. | 1. Thermal decomposition of the complex. | Maintain the lowest possible reaction temperature that still allows for product formation. Consider running the reaction at room temperature or below for an extended period. |
| 2. Oxidation of the complex. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | |
| 3. Undesired side reactions of the aldehyde. | Protect other functional groups in your substrate that might react with the aldehyde. Consider the order of addition of reagents to minimize exposure of the complex to harsh conditions. | |
| Precipitate formation during the reaction. | 1. Poor solubility of the zinc complex in the chosen solvent. | Screen a range of anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). The use of co-solvents may also improve solubility. |
| 2. Decomposition of the complex leading to insoluble zinc salts. | Address potential causes of decomposition such as temperature, oxidation, and moisture. |
Experimental Protocols: Best Practices for Stability
To minimize the decomposition of this compound complexes, the following general experimental protocol is recommended.
Materials and Reagents:
-
1H-imidazole-2-carbaldehyde
-
Zinc salt (e.g., ZnCl₂, Zn(OTf)₂)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. Ensure all reagents and solvents are anhydrous.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox.
-
Solvent Selection: Choose an anhydrous, aprotic solvent in which the zinc complex is soluble. Common choices include THF, Dioxane, and Toluene. For certain reactions, polar aprotic solvents like DMF or DMSO might be necessary, but their impact on stability should be evaluated.[3][4][5]
-
Complex Formation (In Situ):
-
Dissolve the 1H-imidazole-2-carbaldehyde in the chosen solvent.
-
Slowly add a solution or slurry of the zinc salt in the same solvent at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a designated period to allow for complex formation before adding other reactants.
-
-
Reaction Conditions:
-
Temperature Control: Maintain the reaction at the lowest effective temperature. If heating is necessary, do so gradually and monitor for signs of decomposition.
-
pH Control: Avoid acidic or strongly basic conditions unless required by the reaction mechanism. If necessary, use non-coordinating buffers or bases.
-
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reactions) at a low temperature.
Visualizing Potential Issues and Workflows
Decomposition Troubleshooting Logic
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]
- 6. Transition metal complexes of aldehydes and ketones - Wikipedia [en.wikipedia.org]
side reactions in the synthesis of 1H-imidazole-2-carbaldehyde zinc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-imidazole-2-carbaldehyde, with a focus on addressing potential side reactions, particularly when zinc compounds are involved.
Troubleshooting Guides
Problem 1: Low or No Yield of 1H-imidazole-2-carbaldehyde
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Ensure all reagents are added in the correct stoichiometric ratios. |
| Reagent Degradation | Use freshly distilled or purified reagents. Aldehydes, in particular, can be susceptible to oxidation. Ensure starting materials have been stored under appropriate conditions (e.g., inert atmosphere, low temperature). |
| Improper pH | The pH of the reaction mixture can be critical. For syntheses involving cyclization, ensure the pH is within the optimal range for the specific protocol. Adjust the pH carefully using appropriate acids or bases. |
| Catalyst Inactivity | If using a catalyst, such as a zinc salt, ensure it has not been deactivated. Use a fresh batch of the catalyst or consider activation procedures if applicable. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Dissolve a small amount of the reaction mixture in a suitable solvent.
-
Spot the dissolved reaction mixture, along with the starting material and a co-spot, onto a TLC plate.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression.
Problem 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies
-
Over-oxidation: The aldehyde group in 1H-imidazole-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 1H-imidazole-2-carboxylic acid.[1]
-
Solution: Use a mild oxidizing agent if the synthesis involves an oxidation step. Control the reaction temperature and avoid prolonged reaction times.
-
-
Polymerization/Decomposition: Imidazole derivatives can be unstable under harsh acidic or basic conditions, leading to polymerization or decomposition.
-
Solution: Maintain the reaction at the recommended temperature and pH. Work up the reaction mixture promptly upon completion.
-
-
Formation of Zinc Complexes: Zinc salts used as catalysts can form stable complexes with the imidazole nitrogen, potentially hindering product isolation.[2][3][4]
-
Solution: After the reaction, use a chelating agent like EDTA to break up the zinc complexes. Alternatively, washing the crude product with an appropriate aqueous solution (e.g., ammonium chloride) can help remove zinc salts.
-
Illustrative Data on Side Product Formation
| Reaction Condition | Desired Product Yield (%) | Side Product A (%) (e.g., Carboxylic Acid) | Side Product B (%) (e.g., Polymer) |
| Optimal | 85 | 5 | < 2 |
| Excess Oxidant | 60 | 25 | < 5 |
| High Temperature | 70 | 10 | 15 |
Frequently Asked Questions (FAQs)
Q1: What is the role of zinc in the synthesis of imidazole derivatives?
A1: Zinc compounds, such as zinc chloride (ZnCl₂), can act as Lewis acid catalysts in various imidazole syntheses.[5][6] They can activate reactants and facilitate cyclization reactions. For instance, in the synthesis of 1H-benzo[d]imidazole derivatives, nano ZnO has been used to activate aromatic aldehydes.[7]
Q2: I observe an insoluble precipitate during my workup. What could it be?
A2: If you are using a zinc-based catalyst, the precipitate could be a zinc-imidazole complex.[3] These complexes can be quite stable. To isolate your product, try washing the precipitate with a solution of a chelating agent like EDTA or a dilute aqueous acid to break the coordination.
Q3: My final product is a different color than expected. Is this a concern?
A3: A color change can indicate the presence of impurities or side products. For instance, oxidation or polymerization byproducts can be colored. It is crucial to characterize your product thoroughly using techniques like NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Q4: How can I prevent the oxidation of the aldehyde group?
A4: To prevent oxidation of the carbaldehyde, it is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during purification and storage. Using deoxygenated solvents can also be beneficial. If the synthesis involves an oxidation step, choosing a selective and mild oxidizing agent is key.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Potential Side Reaction Pathways
Caption: Possible reaction pathways leading to side products.
References
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1H-imidazole-2-carbaldehyde Zinc Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor crystallinity with 1H-imidazole-2-carbaldehyde zinc complexes intended for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound complex has precipitated as a microcrystalline powder. How can I obtain single crystals suitable for X-ray diffraction?
A1: Obtaining single crystals from a pre-formed microcrystalline powder of a metal-organic framework (MOF) is challenging due to their inherent insolubility.[1] It is generally more effective to optimize the initial crystallization conditions to favor the formation of larger, well-defined crystals rather than attempting to recrystallize the powder.[1] Focus on adjusting parameters such as solvent system, temperature, reaction time, and the use of modulators during the synthesis.[1]
Q2: What is the role of a "modulator" and how can it improve my crystal quality?
A2: A modulator is a compound, typically a monocarboxylic acid, added to the reaction mixture that competes with the organic linker in coordinating to the metal center.[2] This competition slows down the crystallization process, allowing for more ordered and uniform crystal growth, which can lead to higher crystallinity and larger single crystals.[2][3] The choice of modulator is crucial; its acidity (pKa) should ideally be similar to that of the linker.[4] For imidazole-based ligands, common modulators include acetic acid, formic acid, and benzoic acid.[4][5][6]
Q3: How does the choice of solvent affect the crystallinity of my zinc-imidazole complex?
A3: The solvent system plays a critical role in the formation and properties of MOFs.[7][8] Solvents influence the solubility of the reactants, the deprotonation of the linker, and can even coordinate to the metal center, thereby affecting the final structure and crystallinity.[8][9] Experimenting with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol/water) can significantly impact crystal growth.[7][8] For instance, in some systems, increasing the ethanol content in a water/ethanol mixture has been shown to favor the formation of crystalline MOFs.[7]
Q4: What is the optimal temperature for crystallizing this compound complexes?
A4: Reaction temperature is a key parameter in MOF synthesis, influencing both the reaction kinetics and thermodynamics.[10][11] There is no single "optimal" temperature, as it is highly dependent on the specific solvent system and desired crystal phase. Generally, higher temperatures can lead to denser structures and increased dimensionality.[10][11] Conversely, lowering the reaction temperature can slow down the crystal growth rate, which may result in smaller but higher quality crystals.[12] It is advisable to screen a range of temperatures (e.g., from room temperature up to 120 °C or higher in a solvothermal setup) to find the ideal condition for your specific system.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound complexes.
Issue 1: Rapid precipitation of an amorphous or poorly crystalline powder.
This is a common issue resulting from rapid nucleation and crystal growth. The goal is to slow down the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystallinity.
Experimental Protocols:
-
Protocol 1: Introduction of a Modulator
-
To your standard reaction mixture of 1H-imidazole-2-carbaldehyde and a zinc salt in a suitable solvent (e.g., DMF), add a modulator such as acetic acid.
-
Start with a low modulator-to-linker molar ratio (e.g., 1:10) and systematically increase it in subsequent experiments.
-
Monitor the effect on the product's crystallinity using powder X-ray diffraction (PXRD).
-
-
Protocol 2: Solvent System Modification
-
Prepare a series of crystallization experiments in different solvents of varying polarity (e.g., DMF, N,N-diethylformamide (DEF), ethanol, methanol).
-
Alternatively, use co-solvent systems. For example, if your standard solvent is DMF, try mixtures of DMF with water or ethanol in varying ratios.
-
Allow the reactions to proceed under the same temperature and time conditions and compare the crystallinity of the resulting solids.
-
Issue 2: Formation of very small, needle-like crystals that are unsuitable for single-crystal X-ray diffraction.
This indicates that while nucleation is occurring, crystal growth is limited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for small crystal size.
Experimental Protocols:
-
Protocol 3: Slow Temperature Ramp
-
Set up your solvothermal reaction as usual in a programmable oven.
-
Instead of holding at a constant temperature, program the oven to slowly ramp up to the desired reaction temperature over several hours.
-
After the reaction time, program a slow cooling ramp back to room temperature. A slow decrease in temperature at the end of the reaction can facilitate the growth of larger single crystals.[1]
-
-
Protocol 4: Increased Reaction Time
-
Systematically increase the reaction time of your crystallization experiments.
-
For example, run parallel reactions for 24, 48, and 72 hours.
-
Analyze the crystal size and quality from each time point to determine if longer reaction times promote crystal growth.
-
Data Summary Tables
Table 1: Effect of Temperature on Crystal Growth of a Hypothetical Zinc-Imidazole MOF
| Temperature (°C) | Reaction Time (h) | Crystal Size (μm) | Crystallinity (PXRD) |
| 80 | 24 | 10-20 | Moderate |
| 100 | 24 | 50-100 | High |
| 120 | 24 | 20-40 (some decomposition) | High, with impurity phases |
| 100 | 48 | 100-150 | High |
Table 2: Effect of Acetic Acid as a Modulator on Crystallinity
| Modulator:Linker Molar Ratio | Crystal Morphology | Average Crystal Size (μm) |
| 0:1 | Microcrystalline Powder | < 5 |
| 1:10 | Small Rods | 20-30 |
| 1:5 | Well-defined Rods | 80-120 |
| 1:2 | Blocks | 150-200 |
Table 3: Influence of Solvent System on Product Outcome
| Solvent | Product | Crystallinity (PXRD) |
| DMF | Microcrystalline Powder | Low |
| DEF | Small Single Crystals | Moderate |
| DMF/Ethanol (1:1) | Amorphous Solid | None |
| Ethanol/Water (3:1) | Well-formed Crystals | High |
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1H-Imidazole-2-carbaldehyde Zinc Synthesis
Welcome to the technical support center for the synthesis of 1H-imidazole-2-carbaldehyde zinc complexes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.
Troubleshooting Guide
Scaling up the synthesis of this compound complexes can present several challenges, from inconsistent yields to difficulties in product isolation and purification. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield of 1H-imidazole-2-carbaldehyde | Incomplete reaction, side reactions (e.g., oligomerization of glyoxal), or suboptimal reaction conditions. | 1. Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants. 2. Monitor Reaction Progress: Use techniques like TLC or HPLC to track the consumption of starting materials and formation of the product. 3. Purification of Starting Materials: Ensure the purity of glyoxal and other reagents to minimize side reactions. |
| Difficulty in Isolating 1H-imidazole-2-carbaldehyde | Product may be too soluble in the reaction solvent or form an oil instead of a crystalline solid. | 1. Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of solvents can sometimes be effective. 2. Controlled Crystallization: Induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or by slowly cooling the solution. 3. Extraction: If crystallization is challenging, consider an extractive workup to isolate the product before attempting purification. |
| Formation of Impurities During Zinc Complexation | Presence of impurities in the 1H-imidazole-2-carbaldehyde ligand, suboptimal reaction temperature, or incorrect stoichiometry. | 1. Ligand Purity: Ensure the 1H-imidazole-2-carbaldehyde is of high purity before use in the complexation step. 2. Temperature Control: The complexation reaction may be exothermic. Maintain a consistent temperature to avoid side reactions. 3. Stoichiometry: Carefully control the molar ratio of the ligand to the zinc salt. |
| Poor Crystal Quality of the Zinc Complex | Rapid crystallization, inappropriate solvent, or presence of impurities. | 1. Slow Crystallization: Allow the complex to crystallize slowly from a suitable solvent. Techniques like vapor diffusion or slow evaporation can yield better crystals. 2. Solvent Screening: Test a range of solvents or solvent mixtures to find the optimal conditions for crystal growth. 3. Recrystallization: Purify the crude complex by recrystallization to improve crystal quality. |
| Inconsistent Product Characteristics at Scale | Poor mixing, localized "hot spots" due to exothermic reactions, and inefficient heat transfer in larger reactors. | 1. Improve Agitation: Ensure efficient mixing to maintain a homogeneous reaction mixture and uniform temperature. 2. Controlled Reagent Addition: Add reagents slowly and at a controlled rate to manage heat generation, especially for exothermic reactions.[1][2] 3. Reactor Design: Consider the heat transfer characteristics of the reactor. Jacketed reactors with efficient cooling systems are crucial for large-scale exothermic processes.[3] |
| Difficulties with Solid Handling and Filtration | Fine particle size of the product, filter clogging, or slow filtration rates. | 1. Control Particle Size: Optimize crystallization conditions to obtain larger, more easily filterable crystals. 2. Filter Selection: Choose an appropriate filter medium and size based on the particle size of the product. 3. Slurry Concentration: Adjust the concentration of the solid in the slurry to improve filtration performance. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of 1H-imidazole-2-carbaldehyde?
A1: The most critical parameters are temperature, reaction time, and the quality of the starting materials, particularly glyoxal. Inconsistent temperature control can lead to the formation of byproducts, while impure reagents can result in lower yields and purification challenges.
Q2: How can I improve the filtration of the final zinc complex product at a larger scale?
A2: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved by slowing down the rate of crystallization through controlled cooling or by using an anti-solvent addition strategy with efficient mixing.[4][5] Additionally, selecting the appropriate filter type and ensuring the slurry is well-suspended can prevent filter clogging.
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes. The complexation reaction with zinc salts can be exothermic. It is crucial to have a robust cooling system for the reactor to prevent a runaway reaction.[2] Always conduct a safety assessment before scaling up, considering the potential hazards of all reagents and the reaction itself. Ensure proper ventilation and use appropriate personal protective equipment.
Q4: What is the best method for purifying 1H-imidazole-2-carbaldehyde on a large scale?
A4: While column chromatography is effective at the lab scale, it can be impractical and costly for large-scale purification. Crystallization is often the preferred method for purifying 1H-imidazole-2-carbaldehyde at scale.[5] Careful selection of the crystallization solvent and controlled cooling are key to obtaining a high-purity product.
Q5: How does the choice of solvent affect the synthesis of the zinc complex?
A5: The solvent plays a crucial role in the solubility of both the ligand and the zinc salt, and it can influence the rate of complex formation and the final product's crystal structure and morphology. It is important to choose a solvent in which the reactants are sufficiently soluble but the product has limited solubility to facilitate isolation.
Experimental Protocols
Synthesis of 1H-imidazole-2-carbaldehyde
This protocol is adapted from a high-yield procedure that utilizes readily available starting materials.
Materials:
-
Glyoxal (40% aqueous solution)
-
Ammonia (28-30% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a well-ventilated fume hood, combine glyoxal and formaldehyde in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the aqueous ammonia solution to the cooled mixture while maintaining the temperature below 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The product, 1H-imidazole-2-carbaldehyde, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain the final product.
Synthesis of this compound Complex
Materials:
-
1H-imidazole-2-carbaldehyde
-
Zinc chloride (anhydrous)
-
Methanol
Procedure:
-
Dissolve 1H-imidazole-2-carbaldehyde in methanol in a reaction vessel equipped with a stirrer.
-
In a separate flask, dissolve anhydrous zinc chloride in methanol.
-
Slowly add the zinc chloride solution to the 1H-imidazole-2-carbaldehyde solution with constant stirring. The reaction is typically carried out at a 2:1 molar ratio of ligand to zinc salt.
-
An exothermic reaction may be observed. Maintain the temperature of the reaction mixture at a consistent level (e.g., room temperature or slightly elevated) using a water bath.
-
Stir the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the zinc complex.
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the two-stage synthesis of the zinc complex.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to Zinc Complexes: 1H-Imidazole-2-Carbaldehyde Derivatives vs. Other N-Donor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of zinc(II) complexes featuring 1H-imidazole-2-carbaldehyde-derived ligands against those with other nitrogen-donor ligands. By examining their synthesis, stability, and biological activities, this document aims to inform the rational design of novel zinc complexes for therapeutic and catalytic applications.
Executive Summary
Zinc complexes are of significant interest in medicinal and materials chemistry due to the versatile coordination chemistry of the Zn(II) ion and its essential biological roles. The choice of ligand is critical in tuning the physicochemical properties and biological activity of these complexes. 1H-imidazole-2-carbaldehyde and its derivatives, particularly as Schiff bases, offer a compelling class of ligands due to the presence of both an imidazole nitrogen, a common coordinating group in metalloenzymes, and a reactive aldehyde function. This guide presents a comparative analysis of zinc complexes with these imidazole-based ligands against complexes with other prevalent N-donor ligands like pyridine, bipyridine, and simple imidazoles. The comparison focuses on stability constants, and antimicrobial and anticancer activities, supported by experimental data from peer-reviewed literature.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for zinc(II) complexes with 1H-imidazole-2-carbaldehyde-derived Schiff bases and other N-donor ligands. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability Constants of Selected Zn(II)-N-Donor Ligand Complexes
| Ligand | Log β₁ | Log β₂ | Log β₃ | Log β₄ | Medium | Temperature (°C) | Reference |
| Imidazole | 2.92 | 4.93 | 8.77 | 11.41 | 3.0 M (Na)ClO₄ | 25 | [1] |
| Imidazole | 3.12 | - | - | - | 3.0 M (Na)Cl | 25 | [1] |
Table 2: Antimicrobial Activity of Zinc(II) Complexes with N-Donor Ligands
| Ligand/Complex | Test Organism | Zone of Inhibition (mm) | Concentration | Reference |
| Schiff base of Imidazole-2-carboxaldehyde and glycylglycine (Ligand L1) | S. aureus | Moderate Activity | Not Specified | [2] |
| [Zn(L1)] | S. aureus | Highly Active | Not Specified | [2] |
| Schiff base of Imidazole-2-carboxaldehyde and glycylglycine (Ligand L1) | E. coli | Moderate Activity | Not Specified | [2] |
| [Zn(L1)] | E. coli | Highly Active | Not Specified | [2] |
| Schiff base of Indole-3-carboxaldehyde and glycylglycine (Ligand L2) | S. aureus | Moderate Activity | Not Specified | [2] |
| [Zn(L2)] | S. aureus | Highly Active | Not Specified | [2] |
| [Zn(L2)] | K. pneunaniae | Highly Active | Not Specified | [2] |
Note: The original paper describes the activity qualitatively ("moderate" vs "highly active"). Quantitative zone of inhibition data was not provided. The comparison indicates that complexation with zinc enhances the antimicrobial activity.[2][3]
Table 3: In Vitro Anticancer Activity of a Zinc(II) Complex with an Imidazole-2-Carboxaldehyde-Derived Schiff Base
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Zinc(II) complex with Schiff base of Imidazole-2-carboxaldehyde and 2-amino-3-carboxyethyl-4,5-dimethyl thiophene | HeLa | 8.33 | [4] |
Note: This data provides a specific example of the anticancer potential of a zinc complex with a ligand derived from 1H-imidazole-2-carbaldehyde.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the synthesis of zinc complexes and the determination of their stability constants, based on methodologies reported in the literature.[1][2][4][5]
Synthesis of a Zinc(II) Schiff Base Complex of 1H-Imidazole-2-Carbaldehyde
This protocol describes a general method for the synthesis of a zinc(II) complex with a Schiff base ligand derived from 1H-imidazole-2-carbaldehyde.
Materials:
-
1H-imidazole-2-carbaldehyde
-
A primary amine (e.g., glycylglycine, 2-amino-3-carboxyethyl-4,5-dimethyl thiophene)
-
Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate [Zn(CH₃COO)₂]
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Schiff Base Ligand Synthesis:
-
Dissolve 1 mmol of 1H-imidazole-2-carbaldehyde in methanol.
-
Dissolve 1 mmol of the primary amine in methanol.
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Reflux the mixture for 2-3 hours.
-
Reduce the volume of the solution on a water bath and then cool to room temperature to allow the Schiff base ligand to precipitate.
-
Filter the solid, wash with diethyl ether, and recrystallize from ethanol.
-
-
Zinc Complex Synthesis:
-
Dissolve 1 mmol of the synthesized Schiff base ligand in methanol.
-
Dissolve 1 mmol of ZnCl₂ in methanol.
-
Add the ZnCl₂ solution dropwise to the ligand solution under magnetic stirring.
-
Reflux the resulting mixture for 2 hours.
-
The solid complex will precipitate upon cooling.
-
Filter the product, wash with diethyl ether, and dry in a vacuum desiccator.[4]
-
Determination of Stability Constants by Potentiometric Titration
This method is used to determine the stepwise formation constants of metal complexes in solution.
Apparatus:
-
A precise potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl).
-
A thermostated titration vessel.
-
A calibrated burette.
Solutions:
-
A standard solution of the metal salt (e.g., Zn(ClO₄)₂).
-
A standard solution of the ligand.
-
A standard solution of a strong acid (e.g., HClO₄).
-
A carbonate-free standard solution of a strong base (e.g., NaOH).
-
A background electrolyte to maintain constant ionic strength (e.g., 3.0 M NaClO₄).[1]
Procedure:
-
Calibrate the electrode system using standard acid-base titrations.
-
Prepare a series of solutions in the titration vessel containing known concentrations of the metal ion, the ligand, and the strong acid, all in the background electrolyte.
-
Titrate the solutions with the standard strong base solution.
-
Record the electromotive force (emf) or pH after each addition of the titrant.
-
Perform titrations with different metal-to-ligand ratios.
-
The collected data (volume of titrant vs. pH/emf) is then processed using a suitable computer program (e.g., SOLGAS) to calculate the stepwise stability constants (β₁, β₂, etc.).[1]
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. scispace.com [scispace.com]
- 2. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Electrochemistry and Antimicrobial Activity of Zinc(II) Complexes of some Hydrazone Schiff Bases | Malaysian Journal of Science [ajba.um.edu.my]
- 4. orientjchem.org [orientjchem.org]
- 5. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1H-imidazole-2-carbaldehyde zinc derivatives
A Spectroscopic Comparison of 1H-imidazole-2-carbaldehyde and its Zinc Derivatives for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1H-imidazole-2-carbaldehyde and its zinc derivatives. The data presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the coordination behavior and structural changes of this important heterocyclic aldehyde upon complexation with zinc. While direct spectroscopic data for the simple zinc complex of 1H-imidazole-2-carbaldehyde is limited in publicly available literature, this guide offers a detailed comparison with a representative Schiff base derivative complexed with zinc, alongside data for the free ligand and a simple zinc-imidazole complex to elucidate the influence of the carbaldehyde and subsequent derivatization on the spectroscopic characteristics.
Spectroscopic Data Comparison
The coordination of 1H-imidazole-2-carbaldehyde to a metal center, or its derivatization into a Schiff base ligand prior to complexation, induces significant changes in its spectroscopic signatures. These changes, summarized below, provide valuable insights into the mode of binding and the electronic environment of the ligand.
1H-NMR Spectroscopy
The formation of a zinc complex typically leads to downfield shifts of the imidazole ring protons, indicating a decrease in electron density upon coordination of the lone pair of electrons from the nitrogen atom to the zinc ion.
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) |
| 1H-imidazole-2-carbaldehyde | DMSO-d6 | 9.55 (s, 1H, CHO), 7.75 (d, 1H, H5), 7.45 (d, 1H, H4) |
| Schiff Base Ligand * | DMSO-d6 | 8.4 (s, 1H, -HC=N-), 7.4-8.0 (m, aromatic protons)[1] |
| [Zn(Schiff Base Ligand)Cl₂] | - | Data not available |
| [Zn(Imidazole)₂Cl₂] | DMSO-d6 | 7.72 (s, 2H, H2), 7.18 (s, 4H, H4, H5) |
*Schiff base ligand derived from the condensation of 1H-imidazole-2-carbaldehyde with 2-amino-3-carboxyethyl-4,5-dimethyl thiophene.[1]
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool to identify the coordination sites of a ligand. The shifting of vibrational bands of the imidazole ring and the carbonyl group upon complexation provides direct evidence of metal-ligand bond formation.
| Compound/Derivative | ν(C=O) (cm⁻¹) | ν(C=N) of Imidazole (cm⁻¹) | ν(M-N) (cm⁻¹) |
| 1H-imidazole-2-carbaldehyde | ~1680 | ~1580 | - |
| Schiff Base Ligand * | 1640 (ester C=O) | 1618 (azomethine) | -[1] |
| [Zn(Schiff Base Ligand)Cl₂] | ~1615 (ester C=O, shifted) | 1609 (azomethine, shifted) | 410-405[1] |
| [Zn(Imidazole)₂Cl₂] | - | ~1590 (shifted) | ~420 |
*Schiff base ligand derived from the condensation of 1H-imidazole-2-carbaldehyde with 2-amino-3-carboxyethyl-4,5-dimethyl thiophene.[1] The shift in the azomethine (-HC=N-) and ester carbonyl (C=O) stretching frequencies indicates their involvement in coordination to the zinc ion.[1]
UV-Vis Spectroscopy
The electronic transitions of 1H-imidazole-2-carbaldehyde are affected by both pH and coordination to a metal ion. In aqueous solutions, 1H-imidazole-2-carbaldehyde exhibits a pH-dependent equilibrium between its aldehyde and diol forms, with distinct absorption maxima.[2]
| Compound/Derivative | Solvent | λmax (nm) | Assignment |
| 1H-imidazole-2-carbaldehyde (aldehyde) | Aqueous | 287 | n→π |
| 1H-imidazole-2-carbaldehyde (diol) | Aqueous | 212 | π→π |
| Schiff Base Ligand | Methanol | 354 | n→π (aromatic ring and azomethine)[1] |
| [Zn(Schiff Base Ligand)Cl₂] | Methanol | Shifted, but specific data not provided | Ligand-to-Metal Charge Transfer (LMCT) |
*Schiff base ligand derived from the condensation of 1H-imidazole-2-carbaldehyde with 2-amino-3-carboxyethyl-4,5-dimethyl thiophene.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a Schiff base ligand derived from 1H-imidazole-2-carbaldehyde and its subsequent complexation with zinc(II) chloride.
Synthesis of Schiff Base Ligand
A Schiff base ligand can be synthesized by the condensation reaction between 1H-imidazole-2-carbaldehyde and a primary amine. For the specific ligand mentioned in the data tables, the following procedure is adapted:
-
Dissolve 1 mmol of 2-amino-3-carboxyethyl-4,5-dimethylthiophene in methanol.
-
To this solution, add a solution of 1 mmol of 1H-imidazole-2-carbaldehyde in methanol dropwise.
-
The mixture is then magnetically stirred and refluxed for 3 hours.[1]
-
The volume of the resulting solution is reduced using a boiling water bath and then cooled to room temperature.
-
The precipitated solid is washed with ether and recrystallized from ethanol to yield the pure Schiff base ligand.[1]
Synthesis of Zinc(II) Complex
The synthesized Schiff base ligand can then be used to form a zinc(II) complex:
-
Dissolve 1 mmol of the Schiff base ligand in methanol.
-
Add a solution of 1 mmol of zinc(II) chloride in methanol dropwise to the ligand solution under magnetic stirring.
-
Reflux the resulting mixture for 2 hours.[1]
-
The solid product is then washed with ether, filtered, and dried in a vacuum desiccator.[1]
Visualizing Coordination and Experimental Workflow
To further aid in the understanding of the chemical processes and relationships, the following diagrams are provided.
Caption: Potential coordination of Zn²⁺ with 1H-imidazole-2-carbaldehyde.
References
A Researcher's Guide to Assessing the Purity of Synthesized 1H-imidazole-2-carbaldehyde Zinc
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1H-imidazole-2-carbaldehyde zinc, a versatile imidazole-based zinc complex with applications in catalysis and as a zinc-binding group in medicinal chemistry. This guide also benchmarks the compound against relevant alternatives and provides detailed experimental protocols.
Introduction to this compound and its Alternatives
This compound is an organometallic complex where the zinc ion is coordinated to the nitrogen atom of the imidazole ring of 1H-imidazole-2-carbaldehyde. This compound and its derivatives are of significant interest due to the biological importance of the imidazole moiety, which is a key component of the amino acid histidine and participates in the coordination of metal ions in various enzymes. The zinc atom in these complexes can act as a Lewis acid catalyst or play a structural role in enzyme inhibition.
Alternatives to this compound often involve modifications to the imidazole ligand, such as substitution at other positions of the ring (e.g., 4-methyl-1H-imidazole-2-carbaldehyde) or the use of different zinc-binding groups. These alternatives are explored for their potential to fine-tune the electronic and steric properties of the complex, thereby influencing its catalytic activity or inhibitory potency against specific enzymes like histone deacetylases (HDACs) or carbonic anhydrases.
Comparative Purity Assessment Methodologies
The purity of synthesized this compound must be rigorously assessed to identify and quantify the active compound, unreacted starting materials, by-products, and other impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Information Provided | Key Experimental Parameters | Potential Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, identification and quantification of impurities. | Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid for improved peak shape. Detection: UV at 210-230 nm. | Unreacted 1H-imidazole-2-carbaldehyde, 1H-imidazole, benzoic acid (if used in synthesis), 1H-imidazole-2-carboxylic acid (oxidation product).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, identification of impurities with distinct NMR signals. | Solvent: Deuterated solvents like DMSO-d₆ or D₂O. ¹H NMR of Ligand: Aldehyde proton (~9.6 ppm), imidazole protons (~7.4 ppm).[2] ¹³C NMR of Ligand: Carbonyl carbon (~181 ppm), imidazole carbons.[3] | Residual solvents (e.g., THF, ethyl acetate), starting materials (e.g., 2-bromo-1H-imidazole), and by-products from the synthesis of the ligand. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of functional groups and coordination of the ligand to the zinc ion. | Sample Preparation: KBr pellet or ATR. Key Vibrations: C=O stretch of the aldehyde, C=N and C-N stretches of the imidazole ring. Shifts in these vibrations upon complexation indicate coordination to zinc. | Absence of characteristic peaks of starting materials or presence of unexpected peaks can indicate impurities. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of the complex's identity. | Ionization Technique: Electrospray Ionization (ESI) is common for organometallic complexes. | Can help identify by-products and degradation products by their mass-to-charge ratio. |
| Elemental Analysis | Determination of the percentage composition of C, H, N, and Zn. | Provides evidence for the empirical formula of the synthesized complex. | Deviations from the calculated elemental composition can indicate the presence of impurities or an incorrect structural assignment. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the crystalline complex. | Provides definitive proof of structure and coordination geometry. | While not a primary purity assessment tool for bulk samples, it confirms the identity of the crystalline material. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for the purity analysis of 1H-imidazole-2-carbaldehyde and can be adapted for its zinc complex.
Objective: To determine the purity of the synthesized compound and identify potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Reference standards for 1H-imidazole-2-carbaldehyde and potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes). Acidify the aqueous component with 0.1% formic acid or phosphoric acid to improve peak shape.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of 1H-imidazole-2-carbaldehyde in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peak corresponding to 1H-imidazole-2-carbaldehyde based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify any identified impurities using their respective calibration curves if standards are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized compound and detect proton- and carbon-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected chemical shifts for the ligand, 1H-imidazole-2-carbaldehyde, are approximately 9.64 ppm (s, 1H, -CHO) and 7.42 ppm (s, 2H, imidazole ring protons).[5]
-
Coordination to zinc may cause shifts in these proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
Expected chemical shifts for the ligand are approximately 181.66 ppm (C=O) and around 146.09 ppm for the imidazole ring carbons.[3]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the obtained spectra with reference spectra of the starting materials and expected by-products to identify any impurities.
-
Performance Comparison with Alternatives
The performance of this compound can be compared to other imidazole-based zinc complexes in various applications.
| Application | This compound | Alternative Imidazole-Zinc Complexes | Performance Comparison |
| Catalysis (e.g., Glycerolysis of Urea) | The aldehyde group can potentially participate in the catalytic cycle or be a site for further functionalization. | Bis(alkylimidazole) zinc complexes.[6] | The catalytic performance is influenced by the nature of the alkyl or other substituent groups on the imidazole ring. Complexes with hydroxyl groups have shown enhanced activity due to bifunctional acid-base catalysis.[6] |
| Enzyme Inhibition (e.g., Histone Deacetylases - HDACs) | The imidazole-carbaldehyde moiety can act as a zinc-binding group (ZBG), crucial for inhibiting zinc-dependent enzymes. | Imidazole-based compounds with different linkers and cap groups. | The inhibitory potency and selectivity are highly dependent on the overall structure of the inhibitor, including the ZBG, linker, and cap group. Non-hydroxamate ZBGs like imidazole derivatives are being explored to improve pharmacokinetic properties. |
Visualizing Experimental Workflows
Workflow for Purity Assessment of this compound
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Signaling Pathway of Imidazole-Based HDAC Inhibitors
Caption: Mechanism of action for imidazole-based histone deacetylase (HDAC) inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imidazole-2-carboxaldehyde(10111-08-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 1H-imidazole-2-carbaldehyde Zinc Catalysts in Aerobic Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance in the Aerobic Oxidation of Benzyl Alcohol.
The development of efficient and selective catalysts for the oxidation of alcohols to aldehydes is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among the various catalytic systems, zinc-based catalysts, particularly those incorporating imidazole-derived ligands, have garnered significant interest due to their Lewis acidic nature, low toxicity, and cost-effectiveness. This guide provides a comparative benchmark of the performance of zinc catalysts in the aerobic oxidation of benzyl alcohol, a model reaction for the synthesis of valuable aldehydes. While specific performance data for a 1H-imidazole-2-carbaldehyde zinc complex in this reaction is not extensively documented in current literature, this guide will focus on closely related and well-characterized zinc-based catalytic systems to provide a robust performance comparison against common alternatives.
Comparative Performance of Catalysts in Benzyl Alcohol Oxidation
The following table summarizes the catalytic performance of selected zinc-based catalysts and common alternatives in the aerobic oxidation of benzyl alcohol. The data highlights key metrics such as conversion, selectivity, and reaction conditions, offering a clear and objective comparison for researchers selecting a catalyst for their specific application.
| Catalyst | Ligand/Support | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Zinc-Based Catalysts | |||||||
| Tetra-nuclear macrocyclic Zn(II) complex | 3-Bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone | O₂ (5 bar) | 100 | 4 | 78.1 | 29.2 | [1] |
| ZnO-MnCO₃ (15.4 wt% Zn) | Manganese Carbonate | O₂ (1 atm) | 100 | 6 | ~90 | 88 | [2][3] |
| Alternative Catalysts | |||||||
| Pd-Zn/TiO₂ (9:1 Pd:Zn) | Titanium Dioxide | Air | 100 | 3 | ~95 | ~98 | [4][5] |
| Au/ZnO | Zinc Oxide | Air | 150 | 20 | Not Specified | 47.99 | [6] |
| Nano copper aluminate (CuAl₂O₄) | Spinel | H₂O₂ | Not Specified | Not Specified | High | High | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison. These protocols are provided to enable researchers to reproduce and build upon the presented findings.
General Procedure for Aerobic Oxidation of Benzyl Alcohol using a Heterogeneous Zinc Catalyst
This protocol is a representative procedure based on studies of zinc-catalyzed aerobic alcohol oxidation.
Materials:
-
Benzyl alcohol
-
Zinc-based catalyst (e.g., ZnO-MnCO₃)
-
Toluene (solvent)
-
Oxygen gas (or compressed air)
-
Reaction vessel (e.g., a three-necked round-bottom flask or a stainless steel autoclave)
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The ZnO-MnCO₃ catalyst can be prepared by impregnating a commercial MnCO₃ sample with an aqueous solution of a zinc salt (e.g., zinc nitrate) to achieve the desired zinc loading. The impregnated solid is then dried and calcined.
-
Reaction Setup: To a 20 mL stainless steel high-pressure reactor, add the zinc-based catalyst (e.g., 50 mg), benzyl alcohol (1.0 mmol), and toluene (7 mL).
-
Reaction Conditions: Seal the reactor and purge with pure O₂. Pressurize the reactor to the desired pressure (e.g., 3-5 bar) and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: After the designated reaction time (e.g., 4 hours), cool the reactor to room temperature and carefully release the pressure.
-
Product Analysis: Withdraw a sample from the reaction mixture and analyze it by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde and other products. An internal standard can be used for quantification.
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the zinc-catalyzed oxidation of alcohols often involves an intermediate sphere mechanism. In this pathway, the alcohol coordinates with the zinc center, and a hydrogen atom is transferred from the alcohol to the oxidant, which is also activated by the zinc catalyst. This process is depicted in the following diagram.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. selective-aerobic-oxidation-of-benzyl-alcohol-on-inexpensive-and-reusable-zno-mnco3-catalyst - Ask this paper | Bohrium [bohrium.com]
- 3. Selective aerobic oxidation of benzyl alcohol on inexpensive and reusable ZnO/MnCO3 catalyst [ri.conicet.gov.ar]
- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, understanding the intricacies of metal-ligand interactions at a quantum level is paramount. This guide provides a comparative analysis of 1H-imidazole-2-carbaldehyde zinc complexes and related imidazole-based zinc compounds, leveraging Density Functional Theory (DFT) studies. The data presented herein, including detailed experimental and computational protocols, offers a foundational resource for the rational design of novel therapeutic agents and catalysts.
Structural and Electronic Properties: A Comparative Overview
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the geometric and electronic characteristics of metal complexes. By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict molecular structures, vibrational frequencies, and electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is critical for understanding the stability, reactivity, and potential biological activity of these compounds.
A comparative analysis of DFT data for this compound complexes and other relevant zinc-imidazole derivatives reveals key trends in their structural and electronic properties. The introduction of different substituents on the imidazole ring significantly influences the coordination geometry around the zinc(II) ion and the overall electronic landscape of the complex.
Geometric Parameters
The coordination environment of the zinc(II) ion in these complexes is typically tetrahedral or distorted tetrahedral.[1] The bond lengths and angles are influenced by the nature of the ligands and any co-ligands present, such as halides. For instance, in [ZnX2(Im)2] (where X = Cl, Br, I and Im = imidazole), the Zn-N bond lengths are a key indicator of the strength of the metal-ligand interaction.
| Complex | Zn-N Bond Length (Å) | Zn-X Bond Length (Å) | Coordination Geometry | Reference |
| [ZnCl2(Im)2] | ~2.0 | ~2.2 | Distorted Tetrahedral | [1] |
| [ZnBr2(Im)2] | ~2.0 | ~2.3 | Distorted Tetrahedral | [1] |
| [ZnI2(Im)2] | ~2.0 | ~2.5 | Distorted Tetrahedral | [1] |
| [Zn(L)2(OOCH)2] (L=2-isopropylimidazole) | ~2.0 | - | Pseudo-tetrahedral | [2] |
Electronic Properties
The electronic properties, particularly the HOMO-LUMO energy gap, provide insights into the chemical reactivity and kinetic stability of the complexes. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations have been employed to determine these values for various zinc-imidazole complexes.
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| --INVALID-LINK--2·2CH3OH (L = 2-(4-imidazolyl)-4-methyl-1,2-quinazoline-N³-oxide) | -6.93 | -1.45 | 5.48 | [3] |
| [Zn(L)2(OOCH)2] (L = 2-isopropylimidazole) | -7.11 | -0.89 | 6.22 | [2] |
| --INVALID-LINK--]·H2O (L = 2-isopropylimidazole) | -6.81 | -1.98 | 4.83 | [2] |
| Imidazole-2-carboxaldehyde-glycylglycine Schiff base | -6.54 | -1.36 | 5.18 | [4] |
Experimental and Computational Protocols
A clear understanding of the methodologies employed in the cited studies is crucial for the replication and extension of the research.
Synthesis of Zinc-Imidazole Complexes
The synthesis of zinc(II) complexes with imidazole and its derivatives is typically achieved through the reaction of a zinc(II) salt (e.g., ZnCl2, Zn(NO3)2) with the corresponding imidazole-based ligand in a suitable solvent, such as methanol or ethanol. The reaction mixture is often stirred at room temperature or refluxed to ensure complete reaction. The resulting complexes can then be isolated by filtration and purified by recrystallization. For instance, novel zinc(II) coordination compounds with imidazole and 2-methylimidazole were prepared either mechanochemically by neat grinding or by solution synthesis.[1]
Spectroscopic Characterization
Various spectroscopic techniques are employed to characterize the synthesized complexes:
-
FT-IR Spectroscopy: To identify the coordination of the imidazole ligand to the zinc ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.[1][5]
-
NMR Spectroscopy: To elucidate the structure of the complexes in solution.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complexes.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[1]
Computational Details (DFT)
The DFT calculations cited in this guide were generally performed using the Gaussian suite of programs. The choice of functional and basis set is critical for obtaining accurate results. A commonly used combination for such systems is the B3LYP functional with the 6-311G(d,p) basis set for the ligands and a suitable effective core potential basis set like LANL2DZ for the zinc atom.[6] Geometry optimization is performed to find the lowest energy structure, followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
Workflow for Comparative DFT Analysis
The following diagram illustrates a typical workflow for conducting a comparative DFT analysis of metal complexes.
Caption: Workflow for Comparative DFT Analysis of Zinc-Imidazole Complexes.
Signaling Pathways and Logical Relationships
The interaction of zinc complexes with biological systems can be intricate. While a specific signaling pathway for this compound is not established, the broader class of zinc-imidazole complexes is known to play roles in various biological processes, often involving enzyme inhibition or modulation. The logical relationship in designing such complexes involves a feedback loop between computational prediction and experimental validation.
Caption: Logical Workflow for the Design and Validation of Bioactive Zinc Complexes.
References
- 1. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 1H-imidazole-2-carbaldehyde Zinc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action of 1H-imidazole-2-carbaldehyde as a zinc ionophore. Due to the limited direct experimental data on this specific compound's ionophoretic activity, this document outlines a proposed mechanism based on the known bioactivities of related imidazole-containing compounds and the general principles of zinc ionophore function. We present this alongside established zinc ionophores, pyrithione and clioquinol, to offer a framework for experimental validation and to highlight key performance indicators.
Hypothesized Mechanism of Action: 1H-imidazole-2-carbaldehyde Zinc
It is proposed that 1H-imidazole-2-carbaldehyde functions as a zinc ionophore by forming a lipophilic complex with zinc ions, thereby facilitating their transport across the hydrophobic cell membrane. The imidazole moiety is known to coordinate with zinc, and the overall charge-neutral complex is expected to passively diffuse down the concentration gradient into the cell. Once inside the relatively zinc-deficient cytoplasm, the complex is hypothesized to dissociate, releasing the zinc ion to interact with intracellular targets. This influx of zinc can modulate various signaling pathways critical in cellular processes.
Comparative Analysis of Zinc Ionophores
To validate the efficacy of this compound, its performance should be benchmarked against well-characterized zinc ionophores. The following table summarizes key comparative data, with the values for this compound being hypothetical targets for experimental verification.
| Feature | This compound (Hypothetical) | Pyrithione | Clioquinol |
| Effective Concentration | 1 - 10 µM | 0.1 - 5 µM | 1 - 20 µM |
| Fold Increase in Intracellular Zinc | To be determined | ~2-5 fold | ~2-4 fold |
| Cell Viability at Effective Concentration | > 90% | Variable, can be toxic at higher concentrations | Neurotoxicity reported at higher concentrations |
| Known Side Effects | To be determined | Off-target effects on other metal ions | Neurotoxicity, potential for metal dyshomeostasis |
Experimental Protocols for Validation
To empirically determine the mechanism of action and efficacy of this compound, the following key experiments are recommended:
Measurement of Intracellular Zinc Concentration using Fluorescent Probes
This experiment aims to quantify the increase in intracellular labile zinc upon treatment with the compound.
Protocol: FluoZin-3 AM Assay
-
Cell Culture: Plate cells (e.g., HeLa, PC-3) in a 96-well plate and culture overnight.
-
Dye Loading: Wash cells with a serum-free medium. Load the cells with 2-5 µM FluoZin-3 AM in a serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with a warmed physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the cells. Include positive controls (e.g., pyrithione-zinc) and negative controls (vehicle).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm. Monitor the fluorescence change over time (e.g., for 30-60 minutes).
-
Data Analysis: Calculate the fold increase in fluorescence relative to the baseline (before compound addition) and compare it with the controls.
Quantification of Total Intracellular Zinc by ICP-MS
This method provides an absolute quantification of the total cellular zinc content.
Protocol: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Cell Treatment: Treat cultured cells with this compound, positive and negative controls for a defined period.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Digest the cell lysates with concentrated nitric acid and dilute with deionized water to a suitable concentration for ICP-MS analysis.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of zinc.
-
Data Normalization: Normalize the zinc concentration to the total protein content of the cell lysate.
Assessment of Downstream Signaling Pathway Modulation
This experiment investigates the biological effect of the increased intracellular zinc on key signaling pathways.
Protocol: Western Blot for NF-κB and MAPK Pathway Activation
-
Cell Treatment: Treat cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-p65 for NF-κB activation, phospho-ERK1/2 for MAPK activation).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation, indicating pathway activation or inhibition.
Mandatory Visualizations
Caption: Hypothesized mechanism of 1H-imidazole-2-carbaldehyde as a zinc ionophore.
Caption: Workflow for validating the zinc ionophore activity.
Comparative Analysis of the Biological Efficacy of 1H-Imidazole-2-Carbaldehyde Zinc Complexes and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of zinc complexes derived from 1H-imidazole-2-carbaldehyde and other related imidazole-based and heterocyclic ligands. The objective is to present a clear comparison of their performance in anticancer, antioxidant, and antibacterial assays, supported by experimental data and detailed protocols.
Introduction
Zinc is an essential trace element crucial for numerous biological processes, and its complexes are of significant interest in medicinal chemistry due to their therapeutic potential.[1] Imidazole and its derivatives are important heterocyclic compounds that are part of many biological molecules and have been used to synthesize metal complexes with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[2] This guide focuses on the comparative biological evaluation of zinc complexes containing imidazole-based ligands, with a particular emphasis on derivatives of 1H-imidazole-2-carbaldehyde.
Anticancer Activity Comparison
A study involving a Schiff base ligand derived from imidazole-2-carboxaldehyde and 2-amino-3-carboxyethyl-4,5-dimethylthiophene, and its metal complexes, evaluated their in vitro anticancer activity against the human cervical carcinoma (HeLa) cell line using the MTT assay.[2] The results highlight the comparable and potent activity of the zinc(II) complex.
Table 1: In Vitro Anticancer Activity (IC50 in µM) against HeLa Cell Line [2]
| Complex/Ligand | IC50 (µM) |
| Schiff Base Ligand (from 1H-imidazole-2-carbaldehyde) | >100 |
| Zinc(II) Complex | 8.33 |
| Copper(II) Complex | 7.35 |
| Cobalt(II) Complex | 8.35 |
| Nickel(II) Complex | 8.39 |
Experimental Protocol: MTT Assay for Anticancer Activity[2]
-
Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized ligand and its metal complexes (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antibacterial and Antioxidant Activity Comparison
The cross-reactivity and specificity of imidazole-based zinc complexes are further elucidated by comparing their antibacterial and antioxidant profiles with other zinc complexes containing different heterocyclic ligands.
Antibacterial Activity
The antibacterial efficacy of various zinc complexes has been tested against both Gram-positive and Gram-negative bacteria. The results are typically reported as the diameter of the inhibition zone in disk diffusion assays or as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values.
Table 2: Comparative Antibacterial Activity of Different Zinc(II) Complexes
| Complex Type | Bacteria Strain | Activity Metric (Inhibition Zone/MIC/MBC) | Reference |
| Aminoquinoline Derivative Zinc(II) Complex | S. aureus (G+) | Inhibition Zone: 14 mm | [3] |
| E. coli (G-) | Inhibition Zone: 12 mm | [3] | |
| Iminopyridine Zinc(II) Complexes | S. aureus (G+) | Moderate biocide activity | [4][5] |
| E. coli (G-) | Moderate biocide activity | [4][5] | |
| Terpyridine Zinc(II) Complex ([ZnCl2(terpy)]) | Sarcina lutea (G+) | MBC: >20 mg/mL | [6] |
| E. coli (G-) | MBC: >20 mg/mL | [6] | |
| Indole-Imidazole Zinc(II) Complexes | Various | Screened for antibacterial activity | [7][8][9] |
G+ = Gram-positive, G- = Gram-negative
Antioxidant Activity
The antioxidant potential of these complexes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results presented as IC50 values.
Table 3: Comparative Antioxidant Activity (DPPH Assay) of Zinc(II) Complexes
| Complex Type | IC50 (µg/mL) | Reference |
| Aminoquinoline Derivative Zinc(II) Complex | 10.46 | [3] |
| Indole-Imidazole Zinc(II) Complexes | Significant cytoprotective activity, comparable to Trolox | [7][8][9] |
Experimental Protocol: Disk Diffusion Assay for Antibacterial Screening[2]
-
Bacterial Culture Preparation: Bacterial strains were grown in nutrient broth at 37°C for 24 hours.
-
Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.
Experimental Protocol: DPPH Radical Scavenging Assay[3]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) was prepared.
-
Reaction Mixture: Different concentrations of the test compounds were added to the DPPH solution.
-
Incubation: The reaction mixture was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity was calculated, and the IC50 value was determined.
Synthesis and Characterization Workflow
The general workflow for the synthesis and biological evaluation of these metal complexes is outlined below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of zinc(II) complexes.
Conclusion
The comparative data indicates that zinc(II) complexes of ligands derived from 1H-imidazole-2-carbaldehyde exhibit potent anticancer activity, comparable to other transition metal complexes.[2] The biological activity of zinc complexes is highly dependent on the nature of the coordinated ligand. For instance, while the terpyridine zinc(II) complex showed limited antibacterial efficacy, aminoquinoline and iminopyridine derivatives demonstrated more promising results.[3][4][5][6] Furthermore, the incorporation of indole moieties with imidazole can lead to significant cytoprotective and antioxidant effects.[7][8][9]
This guide underscores the importance of the ligand structure in determining the biological specificity and efficacy of zinc(II) complexes. Future cross-reactivity and selectivity studies should focus on screening these compounds against a wider range of cell lines and microbial strains to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]
- 4. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics, DFT Study and Antibacterial Activity of Zinc(II) and Copper(II) Terpyridine Complexes [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Biological Activity of Indole-Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
